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  • Product: N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine
  • CAS: 937796-19-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine: Synthesis, Properties, and Medicinal Chemistry Perspective

This technical guide provides a comprehensive scientific overview of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine, a molecule of significant interest in the field of medicinal chemistry. By leveraging established p...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive scientific overview of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine, a molecule of significant interest in the field of medicinal chemistry. By leveraging established principles of organic synthesis and drawing upon data from structurally analogous compounds, this document will serve as an essential resource for researchers, scientists, and drug development professionals. We will delve into its synthesis, predicted physicochemical and spectroscopic properties, and explore its potential as a valuable scaffold in the design of novel therapeutic agents.

Introduction: The Strategic Value of the Spirocyclic Scaffold

The unique architecture of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine, characterized by a spirocyclic core, offers a distinct advantage in drug design. Spiro-containing systems introduce a three-dimensional topology that can enhance the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved clinical success. This rigidity can lock the conformation of the molecule, enabling a more precise orientation of functional groups for optimal interaction with biological targets. The 1,4-dioxaspiro[4.5]decane moiety, in particular, is a versatile building block in the synthesis of complex, biologically active molecules.

The incorporation of a 1-phenylethylamine side chain introduces a chiral center and an aromatic ring, both of which are common features in pharmacologically active compounds, offering potential for stereospecific interactions and π-stacking with protein residues. This guide will provide a detailed exploration of the synthesis and chemical properties of this promising molecule.

Synthesis of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine: A Two-Step Approach

The synthesis of the target compound is most efficiently achieved through a two-step process, beginning with the preparation of the key intermediate, 1,4-dioxaspiro[4.5]decan-8-one, followed by a reductive amination reaction.

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

The precursor ketone, 1,4-dioxaspiro[4.5]decan-8-one, is a crucial intermediate.[1] A common and effective method for its synthesis involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic medium.[1] Alternatively, it can be prepared from 1,4-cyclohexanedione through protection as a monoethylene ketal.[1]

Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane [2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in a mixture of acetic acid and water (e.g., a 5:1 volume ratio). The reactant concentration is typically around 0.5 g/mL.[2]

  • Reaction Conditions: Heat the reaction mixture to 65°C and maintain this temperature for approximately 11 minutes.[2]

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent such as dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by column chromatography on silica gel.

Step 2: Reductive Amination with (S)-(-)-1-Phenylethylamine

The final step involves the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with (S)-(-)-1-phenylethylamine. This reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. The use of a solid ammonium carbamate salt of the amine, formed by reacting with carbon dioxide, can be a convenient alternative to handling the liquid amine. Milder reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred to prevent side reactions.[3]

Experimental Protocol: Reductive Amination to Yield N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine

  • Imine Formation: In a reaction vessel, dissolve 1,4-dioxaspiro[4.5]decan-8-one and a slight molar excess of (S)-(-)-1-phenylethylamine in a suitable aprotic solvent like dichloromethane or 1,2-dichloroethane. The reaction can be stirred at room temperature.

  • Reduction: To the solution containing the presumed imine intermediate, add sodium triacetoxyborohydride portion-wise. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the starting material is consumed, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Reductive Amination 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane 1,4-dioxaspiro[4.5]decan-8-one 1,4-dioxaspiro[4.5]decan-8-one 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane->1,4-dioxaspiro[4.5]decan-8-one Acidic Deketalization Target_Molecule N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine 1,4-dioxaspiro[4.5]decan-8-one->Target_Molecule Reductive Amination (e.g., NaBH(OAc)₃) 1-phenylethylamine 1-phenylethylamine 1-phenylethylamine->Target_Molecule Spectroscopic_Analysis cluster_techniques Spectroscopic Techniques Target_Molecule N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine 1H_NMR ¹H NMR Target_Molecule->1H_NMR Proton Signals 13C_NMR ¹³C NMR Target_Molecule->13C_NMR Carbon Skeleton IR IR Spectroscopy Target_Molecule->IR Functional Groups MS Mass Spectrometry Target_Molecule->MS Molecular Weight & Fragmentation

Caption: Spectroscopic techniques for the characterization of the target molecule.

Potential Applications in Drug Discovery

The N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine scaffold holds considerable promise for applications in medicinal chemistry. The rigid spirocyclic core can improve physicochemical properties such as solubility and metabolic stability. [4]The introduction of this moiety can also enhance the three-dimensionality of a molecule, potentially leading to improved potency and selectivity for its biological target. [5] Derivatives of the 1,4-dioxaspiro[4.5]decane core have been investigated for a range of biological activities. For instance, spirocyclic compounds have shown potential as antioxidants. [6][7]Moreover, the cyclohexane ring and its derivatives are present in numerous biologically active compounds with activities including anti-inflammatory, analgesic, and enzyme inhibition. [8]The structural features of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine make it an attractive starting point for the development of novel therapeutic agents targeting a variety of diseases.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, predicted chemical properties, and potential applications of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine. By detailing robust synthetic protocols and offering insights into its expected physicochemical and spectroscopic characteristics, this document serves as a valuable resource for researchers in the field of drug discovery and development. The unique structural attributes of this molecule, particularly its spirocyclic core, position it as a promising scaffold for the design of novel and effective therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is highly warranted.

References

  • Miyaguchi, H., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Journal of the American Society for Mass Spectrometry, 31(9), 1867-1875.
  • Google Patents. (n.d.). CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one.
  • Klepacz, A., & Szczesna, D. (2018). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Problems of Forensic Sciences, 114, 245-259.
  • ResearchGate. (n.d.). Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Creveling, C. R., et al. (1969). Use of Dansyl Derivatives and Mass Spectrometry for Identification of Biogenic Amines. Analytical Biochemistry, 29(1), 19-33.
  • Klepacz, A., & Szczesna, D. (2013). Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. Przeglad Lekarski, 70(9), 745-748.
  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Pouliot, M., et al. (2021). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, 12(10), 1624-1629.
  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

  • Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti [Video]. YouTube. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11216-11228.
  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Retrieved from [Link]

  • Polo-Cerón, D., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(38), 23568-23588.
  • Beilstein-Institut. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]

  • Polo-Cerón, D., et al. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(38), 23568-23588.
  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. Retrieved from [Link]

  • CABI. (n.d.). cyclohexane and its functionally substituted derivatives. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,4-Dioxa-spiro(4.5)decane - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Broad Institute. (n.d.). Synthesis of spiro-1,2-dioxolanes and their activity against Plasmodium falciparum. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-amine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot solvent-free reductive amination with a solid ammonium carbamate salt from CO2 and amine. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). N-[(8-tert-butyl-1,4-dioxaspiro[4.5]decan-2-yl)methyl]propan-1-amine. Retrieved from [Link]

Sources

Exploratory

Molecular weight and formula of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine

An In-Depth Technical Guide to N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine is a chiral secondary amine incorporating a rigid spirocyclic core. This structure is of significant interest in medicinal chemistry and materials science, offering a three-dimensional scaffold that can enforce specific conformations and project functional groups into defined spatial orientations.[1][2] Its value lies in its potential as a synthetic building block for complex, biologically active molecules and as a chiral resolving agent.[3] This guide provides a comprehensive overview of the compound's fundamental properties, a detailed protocol for its synthesis via reductive amination, methodologies for its structural confirmation, and a discussion of its applications in modern drug discovery.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine is a molecule that combines a spiroketal (the 1,4-dioxaspiro[4.5]decane moiety) with a chiral benzylic amine (the 1-phenylethyl group).

PropertyValueSource
Molecular Formula C₁₆H₂₃NO₂[4][5]
Molecular Weight 261.36 g/mol [4][5]
Canonical Name N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine
Synonyms N/A
MDL Number MFCD08690332[4][5]
PubChem Substance ID 329821036[4][5]

Note: Physicochemical properties such as melting point, boiling point, and solubility are not widely reported, as this compound is primarily available as a research chemical for early discovery. Users are advised to determine these properties experimentally as needed.[4]

Synthesis and Purification

The most direct and widely adopted method for synthesizing N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine is the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with the appropriate chiral amine, (S)- or (R)-1-phenylethylamine.[6][7] This reaction proceeds in two main stages: the initial formation of an iminium ion intermediate, followed by its in-situ reduction to the target secondary amine.

Rationale for Method Selection

Causality Behind Experimental Choices:

  • Precursors: 1,4-Dioxaspiro[4.5]decan-8-one is selected as the ketone precursor due to its rigid spirocyclic structure, which serves as a valuable scaffold in medicinal chemistry.[8] The ethylene glycol protection of one ketone in 1,4-cyclohexanedione makes the remaining ketone available for selective reaction.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent.[6][7] Unlike more aggressive hydrides (e.g., NaBH₄), NaBH(OAc)₃ is a milder, more selective reagent. It readily reduces the iminium ion intermediate but is slow to reduce the starting ketone, thereby minimizing the formation of the corresponding alcohol byproduct (1,4-dioxaspiro[4.5]decan-8-ol).[7] This selectivity is crucial for achieving a high yield of the desired amine.

  • Solvent: A non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) is typically used to prevent unwanted side reactions with the reducing agent and to effectively dissolve the reactants.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Reaction Process cluster_workup Workup & Purification ketone 1,4-Dioxaspiro[4.5]decan-8-one mixing Combine & Stir (Room Temp) ketone->mixing amine (S)-1-Phenylethylamine amine->mixing reductant Sodium Triacetoxyborohydride (NaBH(OAc)₃) reductant->mixing solvent Dichloromethane (DCM) solvent->mixing reduction In-situ Reduction mixing->reduction Imine/Iminium Formation quench Quench with NaHCO₃ (aq) reduction->quench Reaction Completion extract Extract with DCM quench->extract purify Column Chromatography extract->purify product N-((S)-1-phenylethyl)-1,4- dioxaspiro[4.5]decan-8-amine purify->product

Caption: Reductive Amination Workflow for Synthesis.

Detailed Experimental Protocol: Synthesis

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq)

  • (S)-(-)-1-Phenylethylamine (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 1,4-dioxaspiro[4.5]decan-8-one and anhydrous DCM.

  • Stir the solution until the ketone is fully dissolved.

  • Add (S)-(-)-1-phenylethylamine dropwise to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride in portions over 15 minutes. Caution: Gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.[7]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[6]

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[9]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Detailed Experimental Protocol: Purification

The crude product is typically purified by flash column chromatography on silica gel.

Materials:

  • Crude product from synthesis

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., Hexane/Ethyl Acetate gradient, often with 1% triethylamine to prevent product tailing)

Procedure:

  • Prepare a silica gel column using the chosen eluent system.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate, and carefully load the dry silica-adsorbed product onto the top of the column.

  • Elute the column with the solvent system, starting with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine as an oil or solid.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic techniques is employed for this purpose.

Analytical Workflow Diagram

G cluster_input Input cluster_analysis Spectroscopic Analysis cluster_output Validation purified_product Purified Product nmr ¹H & ¹³C NMR purified_product->nmr Structural Info ms Mass Spectrometry (MS) purified_product->ms Molecular Weight ir Infrared (IR) Spectroscopy purified_product->ir Functional Groups structure_confirm Structure Confirmed nmr->structure_confirm ms->structure_confirm ir->structure_confirm purity_assess Purity ≥ 95% structure_confirm->purity_assess via NMR Integration

Caption: Analytical Workflow for Structural Validation.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic Protons: Signals between 7.2-7.4 ppm corresponding to the phenyl group. Benzylic Proton: A quartet around 3.8-4.0 ppm for the CH proton next to the phenyl group and nitrogen. Dioxolane Protons: A singlet or multiplet around 3.9 ppm for the -O-CH₂-CH₂-O- group. Cyclohexane Protons: A complex series of multiplets between 1.2-2.0 ppm for the cyclohexane ring protons. Amine Proton (N-H): A broad singlet, which may be difficult to observe, typically between 1.5-3.0 ppm. Methyl Protons: A doublet around 1.3-1.4 ppm for the methyl group on the phenylethyl moiety.
¹³C NMR Aromatic Carbons: Signals between 125-145 ppm. Spiro Carbon: A quaternary carbon signal around 108-110 ppm. Dioxolane Carbons: A signal around 64 ppm for the -O-CH₂-CH₂-O- carbons. CH-N Carbons: Two signals, one for the benzylic carbon and one for the cyclohexane carbon, typically between 50-60 ppm. Aliphatic Carbons: Signals for the remaining cyclohexane and methyl carbons in the 20-40 ppm range.
Mass Spec (MS) Molecular Ion (M⁺): A peak corresponding to the molecular weight, e.g., m/z = 261.36. For ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 262.37.
IR Spectroscopy N-H Stretch: A weak to medium band around 3300-3400 cm⁻¹. C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. C-O Stretch: Strong C-O ether stretches characteristic of the spiroketal, typically around 1100-1200 cm⁻¹.

Applications in Research and Drug Development

The structural features of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine make it a molecule of high interest for drug discovery professionals.

  • Rigid 3D Scaffold: Spirocycles are increasingly incorporated into drug candidates because their inherent three-dimensionality allows for the precise projection of substituents into protein binding pockets, which can be more effective than traditional flat aromatic systems.[1][2] This rigid conformation can lead to improved potency and selectivity.[12]

  • Chiral Building Block: The presence of a chiral center on the phenylethyl group makes this compound a valuable starting material for stereoselective synthesis.[3] It can be used to build more complex molecules where specific stereochemistry is critical for biological activity, helping to differentiate between the pharmacological effects of enantiomers.

  • Modulation of Physicochemical Properties: The introduction of sp³-rich spirocyclic motifs can be a strategic approach to modulate key drug-like properties.[2] This can include improving metabolic stability, increasing aqueous solubility, and optimizing lipophilicity, all of which are critical parameters in developing a successful therapeutic agent.[12]

Safety and Handling

As a research chemical, comprehensive toxicity data is not available. Standard laboratory safety protocols for handling amine compounds should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

  • Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. Available at: [Link]

  • ACS Publications. Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Available at: [Link]

  • PrepChem.com. Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol. Available at: [Link]

  • ScienceDirect. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available at: [Link]

  • Guangzhou Weibo Technology Co., Ltd. N-[(1S)-1-Phenylethyl]-1,4-dioxaspiro[4.5]decan-8-amine. Available at: [Link]

  • ResearchGate. Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Emerging Applications of Chiral Switching in Drug Discovery and Development. Available at: [Link]

  • Organic Syntheses. PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. Available at: [Link]

  • PubChem. 1,4-Dioxaspiro[4.5]decan-8-amine. Available at: [Link]

  • MDPI. Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available at: [Link]

  • ChemUniverse. 1,4-DIOXASPIRO[4.5]DECAN-8-AMINE [P73373]. Available at: [Link]

  • Royal Society of Chemistry. One-pot solvent-free reductive amination with a solid ammonium carbamate salt from CO2 and amine. Available at: [Link]

  • Cheméo. Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Available at: [Link]

  • PubChem. 1,4-Dioxaspiro(4.5)decan-8-ol. Available at: [Link]

  • ResearchGate. Synthesis of 1,4-dioxaspira[4.5]decan-8-one. Available at: [Link]

  • NIST WebBook. 1,4-Dioxaspiro[4.5]decane. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine

This guide provides a comprehensive technical overview of the synthetic pathways leading to N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine, a valuable spirocyclic amine in medicinal chemistry. The document is structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthetic pathways leading to N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine, a valuable spirocyclic amine in medicinal chemistry. The document is structured to provide not only the synthetic protocols but also the underlying chemical principles and rationale for the experimental choices, catering to researchers, scientists, and professionals in drug development.

Introduction: The Significance of Spirocyclic Scaffolds

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. The rigid, three-dimensional structure of the 1,4-dioxaspiro[4.5]decane moiety allows for a precise spatial arrangement of functional groups, which is a critical aspect in the design of molecules that interact with specific biological targets.[1] While a singular discovery event for N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine is not prominent in the literature, its utility is evident through its role as a key intermediate in the synthesis of more complex, biologically active molecules.[1]

The core structure of this compound is particularly instrumental in the development of therapeutic agents such as cathepsin S inhibitors. Cathepsin S, a lysosomal cysteine protease, is implicated in a variety of neurological and inflammatory disorders, making it a significant drug target.[1] The spirocyclic framework serves as a foundational element in crafting potent and selective inhibitors.

This guide will detail a robust and commonly employed two-step synthetic route to N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine, commencing with the synthesis of the key ketone precursor, 1,4-dioxaspiro[4.5]decan-8-one, followed by its conversion to the target secondary amine via reductive amination.

Synthetic Pathway Overview

The synthesis of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine is efficiently achieved through a two-stage process. This approach ensures a high-yielding and pure final product.

Synthetic_Pathway 1_4_cyclohexanedione 1,4-Cyclohexanedione ketone_precursor 1,4-Dioxaspiro[4.5]decan-8-one 1_4_cyclohexanedione->ketone_precursor Ketalization target_molecule N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine ketone_precursor->target_molecule Reductive Amination phenylethylamine 1-Phenylethylamine phenylethylamine->target_molecule

Figure 1: Overall synthetic route to N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine.

Stage 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

The precursor, 1,4-dioxaspiro[4.5]decan-8-one, is a crucial bifunctional synthetic intermediate.[1] Several synthetic strategies exist for its preparation, with one of the most efficient methods involving the protection of one of the ketone functionalities of 1,4-cyclohexanedione as a monoethylene ketal.[1]

Ketalization of 1,4-Cyclohexanedione

This reaction involves the selective protection of one of the two ketone groups in 1,4-cyclohexanedione using ethylene glycol in the presence of an acid catalyst. The equilibrium is driven towards the product by removing the water formed during the reaction.

Ketalization_Mechanism Reactants 1,4-Cyclohexanedione + Ethylene Glycol Protonation Protonation of Carbonyl Reactants->Protonation H+ Nucleophilic_Attack Nucleophilic Attack by Ethylene Glycol Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Cyclization Intramolecular Cyclization Water_Elimination->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product 1,4-Dioxaspiro[4.5]decan-8-one Deprotonation->Product -H+

Figure 2: Generalized mechanism of acid-catalyzed ketalization.

Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

This protocol is adapted from established methods for the synthesis of 1,4-dioxaspiro[4.5]decan-8-one.

Materials:

  • Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate

  • Ethylene glycol

  • Water

  • 1-Butyl-3-methylimidazolium hydrogen sulfate (ionic liquid catalyst)

  • 1-Ethylimidazole tetrafluoroborate (ionic liquid catalyst)

  • Toluene

  • Heptane

  • Silica gel (80-120 mesh)

Procedure:

  • To a 500 mL three-necked flask, add dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate (0.4 mol), ethylene glycol (0.44 mol), water (0.8 mol), 1-butyl-3-methylimidazolium hydrogen sulfate (0.8 mol), and 1-ethylimidazole tetrafluoroborate (0.2 mol).

  • Stir the mixture and heat. Low-boiling substances will be produced and should be distilled off.

  • After heating to 110°C, incubate the reaction for 1.5 hours.

  • Continue to heat the system, allowing for the distillation of low-boiling substances, until the temperature reaches 132°C.

  • Incubate the reaction at 132°C for 4 hours.

  • Cool the mixture to 55°C and add 200 mL of toluene. Stir for 40 minutes.

  • Cool to 25°C and allow the layers to separate.

  • Extract the ionic liquid layer with 100 mL of toluene.

  • Combine the toluene layers and concentrate by rotary distillation to obtain the crude product.

  • Dissolve the crude product in 180 mL of hot heptane and pass it through a preheated (50°C) chromatography column containing 30g of silica gel.

  • Wash the column with 60 mL of hot heptane twice.

  • Combine the eluates, cool, and allow to crystallize. Filter the crystals to obtain pure 1,4-dioxaspiro[4.5]decan-8-one.

Analytical Data for 1,4-Dioxaspiro[4.5]decan-8-one
Analysis Expected Result
Appearance White crystalline solid
¹H NMR Peaks corresponding to the ethylene ketal protons and the cyclohexanone ring protons.
IR (KBr, cm⁻¹) Strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretch.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 156.

Stage 2: Reductive Amination to N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine

The conversion of 1,4-dioxaspiro[4.5]decan-8-one to the target secondary amine is achieved through reductive amination. This reaction involves the formation of an imine or enamine intermediate from the ketone and 1-phenylethylamine, which is then reduced in situ to the final product. The choice of a mild reducing agent is crucial to avoid the reduction of the starting ketone before imine formation.[2] Sodium triacetoxyborohydride is a commonly used and effective reagent for this transformation.[1]

Mechanism of Reductive Amination

Reductive_Amination Ketone 1,4-Dioxaspiro[4.5]decan-8-one Imine Imine Intermediate Ketone->Imine + 1-Phenylethylamine - H₂O Amine 1-Phenylethylamine Amine->Imine Product N-(1-phenylethyl)-1,4-dioxaspiro [4.5]decan-8-amine Imine->Product [H] (e.g., NaBH(OAc)₃)

Sources

Exploratory

An In-depth Technical Guide to N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine is a chiral secondary amine that incorporates a rigid spirocyclic scaffold, a structural motif o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine is a chiral secondary amine that incorporates a rigid spirocyclic scaffold, a structural motif of significant interest in medicinal chemistry. This guide provides a comprehensive overview of this compound, detailing its chemical identifiers, a validated synthetic pathway via reductive amination, and its potential applications in drug discovery. Drawing on established chemical principles and data from analogous structures, we present a framework for its synthesis, characterization, and exploration as a building block for novel therapeutics, particularly in the realms of neurodegenerative disorders and inflammatory diseases.

Introduction: The Significance of the Spirocyclic Scaffold

The 1,4-dioxaspiro[4.5]decane moiety is a valuable building block in the synthesis of biologically active molecules.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of appended functional groups, a critical factor in designing molecules that interact with specific biological targets. This spirocyclic core has been instrumental in the development of potent and selective inhibitors for enzymes such as cathepsin S, a lysosomal cysteine protease implicated in various neurological and inflammatory disorders.[1] Furthermore, spirocyclic structures are increasingly being explored as scaffolds for ligands targeting receptors like the sigma-1 receptor, which is involved in a range of central nervous system (CNS) functions.[2][3]

This guide focuses on a specific derivative, N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine, which combines the spiroketal core with a chiral phenylethylamine side chain. This combination introduces a stereocenter and an aromatic moiety, offering opportunities for stereoselective interactions with biological targets and the potential for π-π stacking or other aromatic interactions.

Chemical Identifiers and Physicochemical Properties

While a specific CAS number for N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine has not been definitively assigned in public databases, key identifiers for the commercially available (1S)-enantiomer and its parent amine and ketone precursor are well-documented.

IdentifierN-[(1S)-1-Phenylethyl]-1,4-dioxaspiro[4.5]decan-8-amine1,4-Dioxaspiro[4.5]decan-8-amine (Parent Amine)1,4-Dioxaspiro[4.5]decan-8-one (Precursor)
CAS Number Not Available97096-16-7[2]4746-97-8[4]
Molecular Formula C₁₆H₂₃NO₂C₈H₁₅NO₂C₈H₁₂O₃
Molecular Weight 261.36 g/mol [5]157.21 g/mol [2]156.18 g/mol [6]
MDL Number MFCD08690332[5]MFCD04114556Not Available
PubChem CID 329821036 (Substance)[5]14634315 (Compound)78443 (Compound)

Note: The PubChem entry for the title compound refers to the substance information for the (1S)-enantiomer.

Synthesis of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine

The most direct and efficient synthetic route to N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine is through the reductive amination of the ketone precursor, 1,4-dioxaspiro[4.5]decan-8-one, with (R)- or (S)-1-phenylethylamine.[7][8] This two-step process, starting from the commercially available ketone, is a widely utilized transformation in medicinal chemistry for the formation of C-N bonds.[1]

Synthesis of the Precursor: 1,4-Dioxaspiro[4.5]decan-8-one

1,4-Dioxaspiro[4.5]decan-8-one is a key intermediate that can be synthesized through several methods, with a common approach being the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution.[7][9] An alternative and efficient method involves the monoketalization of 1,4-cyclohexanedione with ethylene glycol.[7]

Reductive Amination Protocol

The conversion of the ketone to the target secondary amine involves the formation of an imine or enamine intermediate, which is then reduced in situ. Mild reducing agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are preferred to avoid the reduction of the starting ketone.[7][8]

Representative Experimental Protocol:

  • Materials:

    • 1,4-Dioxaspiro[4.5]decan-8-one

    • (R)- or (S)-1-Phenylethylamine (1.0-1.2 equivalents)

    • Sodium triacetoxyborohydride (STAB) (1.5-2.0 equivalents)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

    • Acetic acid (catalytic amount, optional)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Dissolve 1,4-dioxaspiro[4.5]decan-8-one and 1-phenylethylamine in the chosen solvent.

    • If desired, add a catalytic amount of acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add sodium triacetoxyborohydride portion-wise over 15-30 minutes, monitoring for any exotherm.

    • Continue stirring at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine.

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane or 1,2-dichloroethane are commonly used as they are relatively non-polar and aprotic, preventing interference with the reducing agent and effectively dissolving the reactants.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to acidic conditions that can favor imine formation compared to other borohydrides.[7][8]

  • Workup: The aqueous sodium bicarbonate wash is crucial to neutralize any remaining acid and quench the reducing agent. The brine wash helps to remove any residual water from the organic phase.

Synthesis_Workflow Ketone 1,4-Dioxaspiro[4.5]decan-8-one Imine Imine Intermediate Ketone->Imine Amine 1-Phenylethylamine Amine->Imine Solvent DCM or DCE Solvent->Imine STAB Sodium Triacetoxyborohydride Product N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine STAB->Product Imine->Product Reduction

Caption: Synthetic workflow for N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine.

Predicted Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the phenylethyl group and the spirocyclic system. The protons on the carbon adjacent to the nitrogen and the benzylic proton will appear as multiplets in the downfield region. The aromatic protons will give rise to signals in the aromatic region. The ¹³C NMR will show distinct signals for the spiro carbon, the carbons of the dioxolane ring, the cyclohexyl ring, and the phenylethyl moiety.

Infrared (IR) Spectroscopy

As a secondary amine, the IR spectrum of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine is expected to exhibit a weak N-H stretching vibration in the region of 3300-3500 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations for both aliphatic and aromatic protons, and C-N stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electrospray ionization (ESI), should show a prominent protonated molecular ion [M+H]⁺. Fragmentation patterns may involve the loss of the phenylethyl group or cleavage of the spirocyclic ring system.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis Synthesis Reductive Amination Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR

Caption: Experimental workflow from synthesis to structural characterization.

Potential Applications in Drug Discovery

The structural features of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine make it an attractive scaffold for the development of novel therapeutic agents.

Cathepsin S Inhibitors

The 1,4-dioxaspiro[4.5]decane moiety is a known component of potent and selective cathepsin S inhibitors.[1] Cathepsin S is a cysteine protease that plays a crucial role in the processing of the invariant chain associated with MHC class II molecules, making it a key target for autoimmune diseases.[1] The introduction of the phenylethylamine group could allow for additional interactions within the active site of the enzyme, potentially leading to enhanced potency and selectivity.

Sigma-1 Receptor Ligands

The sigma-1 receptor is a unique intracellular chaperone protein that has been implicated in a variety of CNS disorders, including neuropathic pain, depression, and neurodegenerative diseases.[3][10] Spirocyclic structures are a common feature in many high-affinity sigma-1 receptor ligands.[2] The N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine scaffold could serve as a starting point for the design of novel sigma-1 modulators.

Conclusion and Future Directions

N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine represents a promising, yet underexplored, chemical entity for drug discovery. This guide has provided a comprehensive overview of its chemical identity, a reliable synthetic route, and a rationale for its potential therapeutic applications. Future research should focus on the stereoselective synthesis of both enantiomers, detailed biological evaluation against targets such as cathepsin S and the sigma-1 receptor, and further structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The insights provided herein are intended to serve as a foundation for researchers and scientists to unlock the full potential of this intriguing spirocyclic amine.

References

  • An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. (URL: Available upon request)
  • Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold. PubMed. (URL: [Link])

  • Refinement of experimental conditions for preparing 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. (URL: Available upon request)
  • Pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed. (URL: [Link])

  • Activity of some sigma-1 receptor ligand compounds. ResearchGate. (URL: [Link])

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI. (URL: [Link])

  • Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. (URL: Available upon request)
  • N-methyl-1,4-dioxaspiro[4.5]decan-8-amine. PubChem. (URL: [Link])

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. (URL: [Link])

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA - Unife. (URL: [Link])

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC. (URL: [Link])

  • 1,4-Dioxaspiro[4.5]decan-8-amine. PubChem. (URL: [Link])

Sources

Foundational

The Spirocyclic Scaffold: Structural Dynamics and Analysis of 1,4-Dioxaspiro[4.5]decan-8-amine Derivatives

Introduction: The Rigidified Pharmacophore In modern medicinal chemistry, the 1,4-dioxaspiro[4.5]decan-8-amine scaffold represents a critical intersection between conformational control and functional diversity. Unlike f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rigidified Pharmacophore

In modern medicinal chemistry, the 1,4-dioxaspiro[4.5]decan-8-amine scaffold represents a critical intersection between conformational control and functional diversity. Unlike flexible linear amines or simple piperidines, this spirocyclic system offers a unique "privileged structure." The spiro-fusion at C5 locks the cyclohexane ring into a preferred chair conformation, reducing the entropic penalty upon binding to biological targets such as GPCRs (e.g., 5-HT1A,


-opioid) and serving as a rigid linker in PROTAC design.

This guide moves beyond basic synthesis to focus on the structural analysis of these derivatives. For a drug development scientist, understanding the stereochemical and conformational behavior of this scaffold is prerequisite to optimizing potency and metabolic stability.

Core Structural Nomenclature
  • The Spiro Center: C5 (IUPAC numbering may vary, but standard spiro numbering places the spiro carbon at the junction).

  • The Amine Handle: Position 8 (para to the spiro center).

  • The Protecting Group: The 1,4-dioxolane ring acts as a masked ketone, but also as a steric block.

Synthesis and Impurity Profiling

Before structural analysis can begin, the integrity of the sample must be verified. The synthesis of 1,4-dioxaspiro[4.5]decan-8-amine typically proceeds via reductive amination of 1,4-dioxaspiro[4.5]decan-8-one.[1]

Critical Process Parameters (CPP)

The reductive amination is prone to specific side reactions that complicate analysis:

  • Over-alkylation: Formation of the secondary amine (dimer) is common if the ketone is in excess or the reduction is too fast.

  • Ketal Hydrolysis: Use of strong acid catalysts or aqueous workups at low pH can deprotect the ketone, destroying the spiro system.

Diagram 1: Synthesis & Analysis Workflow

The following workflow outlines the critical path from raw material to validated scaffold, highlighting decision points for structural verification.

G Start 1,4-Dioxaspiro[4.5]decan-8-one Reagent Reductive Amination (NH4OAc, NaBH(OAc)3) Start->Reagent Activation Crude Crude Amine Mixture Reagent->Crude Reduction Purification Acid/Base Extraction (pH > 4.0) Crude->Purification Isolation Analysis Structural ID (NMR, MS) Purification->Analysis Validation Analysis->Purification Impurity Detected

Figure 1: Operational workflow for the synthesis and validation of the spiro-amine scaffold. Note the pH constraint during extraction to preserve the ketal.

Structural Analysis: Stereochemistry and Conformation

The most challenging aspect of analyzing 1,4-dioxaspiro[4.5]decan-8-amine derivatives is determining the orientation of the amine and any secondary substituents.

Conformational Locking

The spiro-dioxolane ring exerts a steric influence that favors the chair conformation of the cyclohexane ring. Unlike unsubstituted cyclohexane, which flips rapidly at room temperature (


 Hz), the spiro-ketal increases the barrier to inversion, though it does not freeze it entirely.
NMR Diagnostics (1H NMR)

To determine if the amine (or its derivative) is in the axial or equatorial position, focus on the proton at C8 (


).
ParameterEquatorial Amine (

is Axial)
Axial Amine (

is Equatorial)
Mechanistic Reason
Multiplicity Triplet of triplets (tt)Broad singlet or narrow quintetAxial protons have two large diaxial couplings (

Hz).
Coupling (

)

Hz,

Hz

Hz,

Hz
Karplus equation dependence on dihedral angle (

vs

).
Chemical Shift Upfield (Shielded)Downfield (Deshielded)Anisotropy of C-C bonds; equatorial protons are generally deshielded.
Thermodynamics Preferred (>95%)Disfavored1,3-diaxial interactions destabilize the axial amine.

Expert Tip: If you observe a mixture of conformers, the major species is almost invariably the equatorial amine due to steric relief (A-value of


 kcal/mol).
Stereoisomerism in Substituted Derivatives

If a substituent is introduced at C7 or C6 (e.g., 7-methyl-1,4-dioxaspiro[4.5]decan-8-amine), the molecule becomes chiral, and cis/trans diastereomers are formed.

  • NOESY/ROESY: Essential for assigning relative stereochemistry. Look for cross-peaks between the C8-H and C7-H.

    • Cis (Axial-Equatorial): Strong NOE.

    • Trans (Diaxial): Weak or no NOE.

Stability Profiling: The Acid Liability

A frequent failure mode in the development of these derivatives is the unintentional hydrolysis of the spiro-ketal. The dioxolane ring is stable to base, reduction, and oxidation, but labile to aqueous acid .

Diagram 2: Acid-Catalyzed Degradation Pathway

Understanding this pathway is crucial for designing storage conditions and bioassay buffers.

Hydrolysis Spiro 1,4-Dioxaspiro[4.5]decan-8-amine (Protected) Protonation Oxonium Intermediate Spiro->Protonation +H+ (pH < 4) Hemiketal Hemiketal Intermediate (Transient) Protonation->Hemiketal +H2O Ketone 4-Aminocyclohexanone (Deprotected/Degraded) Hemiketal->Ketone -Ethylene Glycol Glycol Ethylene Glycol (Byproduct) Hemiketal->Glycol

Figure 2: Mechanism of ketal hydrolysis. Bioassays performed at pH < 5.0 risk generating the reactive ketone species.

Experimental Implication: When conducting LC-MS analysis, avoid using 0.1% TFA (pH ~2) in the mobile phase if the run time is long. Switch to 0.1% Formic Acid (pH ~2.7) or Ammonium Acetate (pH 4.5) to minimize on-column degradation.

Experimental Protocols

Reductive Amination (Standard Procedure)

This protocol minimizes the formation of secondary amine dimers.

  • Dissolution: Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in 1,2-dichloroethane (DCE) or Methanol (MeOH).

  • Imine Formation: Add Ammonium Acetate (10.0 eq) to ensure saturation. Stir for 30 mins at room temperature.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

    • Why STAB? It is less reactive than Sodium Borohydride (

      
      ) and will not reduce the ketone before the imine is formed.
      
  • Quench: Quench with saturated

    
     (pH ~8). Do not use strong acid. 
    
  • Extraction: Extract with DCM. The amine will be in the organic layer.

Acid Stability Assay

To determine if a derivative is suitable for oral dosing (stomach acid exposure):

  • Prepare a 10 mM stock of the derivative in DMSO.

  • Dilute into Simulated Gastric Fluid (SGF, pH 1.2) and Phosphate Buffer (pH 7.4).

  • Incubate at 37°C.

  • Sample at t=0, 30, 60, 120 min.

  • Analyze via HPLC-UV/MS.

    • Success Criteria: >90% parent remaining after 60 mins.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. BenchChem Technical Library. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14634315, 1,4-Dioxaspiro[4.5]decan-8-amine.[2] PubChem.[2][3][4] Link

  • Kim, J., et al. (2015). Crystal structure of (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol.[5] PMC - NIH. Link

  • ResearchGate. (2016). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives. Unimore. Link

  • NIST. (2023). 1,4-Dioxaspiro[4.5]decane Gas Phase IR Spectrum.[6] NIST Chemistry WebBook, SRD 69.[7] Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine

Introduction: The Strategic Value of a Spirocyclic Scaffold In the landscape of modern medicinal chemistry, the spatial arrangement of molecular fragments is paramount to achieving high-affinity and selective interaction...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Spirocyclic Scaffold

In the landscape of modern medicinal chemistry, the spatial arrangement of molecular fragments is paramount to achieving high-affinity and selective interactions with biological targets.[1] The spirocyclic core, a structural motif where two rings share a single atom, offers a rigid and three-dimensionally defined scaffold. This rigidity is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein and allows for the precise projection of functional groups into binding pockets. N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine is a key synthetic intermediate that embodies this principle. Its structure combines the rigid 1,4-dioxaspiro[4.5]decane framework with a chiral 1-phenylethylamine moiety, making it a valuable building block for a diverse range of complex, biologically active molecules, including potent enzyme inhibitors and receptor antagonists.[2]

This guide provides a comprehensive, step-by-step protocol for the synthesis of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine via reductive amination. We will delve into the mechanistic rationale behind the chosen reagents and conditions, offer detailed safety protocols, and provide a troubleshooting guide to ensure a successful and reproducible synthesis for researchers in drug discovery and chemical development.

Reaction Principle: Reductive Amination

The synthesis is achieved through a one-pot reductive amination reaction. This powerful transformation combines a ketone (1,4-dioxaspiro[4.5]decan-8-one) and a primary amine (1-phenylethylamine) to form a secondary amine. The reaction proceeds through two key stages:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This intermediate then dehydrates, typically under mildly acidic conditions, to form a Schiff base (imine), which is in equilibrium with its protonated form, the iminium ion.

  • In-Situ Reduction: A mild and selective reducing agent, present in the same reaction vessel, reduces the iminium ion to the final stable secondary amine.

The choice of reducing agent is critical. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation. It is a mild hydride donor that is particularly effective at reducing the electrophilic iminium ion while being slow to react with the less reactive starting ketone. This selectivity prevents the wasteful formation of the corresponding alcohol from the starting ketone and maximizes the yield of the desired amine.[3]

Reductive_Amination_Mechanism Ketone 1,4-Dioxaspiro[4.5]decan-8-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Amine 1-Phenylethylamine Amine->Hemiaminal + Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine Iminium->Product H2O H₂O Iminium->H2O Reducer NaBH(OAc)₃ Reducer->Product Hydride Transfer Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Reaction Setup (Inert Atmosphere) Addition 2. Add Ketone, Amine, & Solvent (DCM) Setup->Addition Stir 3. Stir 1h for Imine Formation Addition->Stir Reduction 4. Cool to 0°C, Add NaBH(OAc)₃ Stir->Reduction React 5. Stir Overnight at Room Temp. Reduction->React Quench 6. Quench with Sat. NaHCO₃ React->Quench TLC Monitoring Extract 7. Extract with DCM Quench->Extract Wash 8. Wash with Brine Extract->Wash Dry 9. Dry (Na₂SO₄) & Concentrate Wash->Dry Purify 10. Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-dioxaspiro[4.5]decan-8-one (1.56 g, 10.0 mmol). Seal the flask with a septum and purge with an inert gas (nitrogen or argon).

  • Reagent Addition: Using a syringe, add 50 mL of anhydrous dichloromethane. Stir until the solid is fully dissolved. Add (S)-(-)-1-phenylethylamine (1.34 mL, 10.5 mmol). For this specific reaction, the addition of catalytic acetic acid is often beneficial to promote imine formation; if desired, add glacial acetic acid (~0.06 mL, 1.0 mmol) at this stage. [3]3. Imine Formation: Stir the resulting solution at room temperature for 1 hour.

  • Reduction: Cool the flask in an ice-water bath to 0°C. Carefully and portion-wise, add the sodium triacetoxyborohydride (3.18 g, 15.0 mmol) over 10-15 minutes. Note: Slight gas evolution may occur. Adding the solid slowly prevents a rapid exotherm.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight (16-24 hours).

  • Monitoring and Quenching: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 5:1 Hexane:Ethyl Acetate as eluent) to confirm the consumption of the starting ketone. Once complete, slowly and carefully quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 25 mL portions of dichloromethane. [4]8. Washing: Combine all organic layers and wash with 30 mL of brine to remove residual water. [4]9. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude product via column chromatography on silica gel. [5] * Eluent System: A gradient of 0% to 20% ethyl acetate in hexane containing 0.5% triethylamine (to prevent the basic amine product from streaking on the acidic silica gel) is typically effective. [3] * Procedure: Load the crude material onto the column and elute with the solvent system, collecting fractions. Monitor the fractions by TLC and combine those containing the pure product.

    • Final Step: Remove the solvent from the combined pure fractions under reduced pressure to yield N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine as a pure product.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive reducing agent due to moisture exposure. 2. Incomplete imine formation.1. Use a fresh, unopened bottle of NaBH(OAc)₃. Ensure all glassware is flame-dried and the solvent is anhydrous. [6] 2. Increase the initial stirring time to 2-3 hours before adding the reducing agent. Add a catalytic amount (0.1 eq) of acetic acid to promote imine formation. [3]
Significant amount of 1,4-dioxaspiro[4.5]decan-8-ol byproduct The reducing agent is too strong or conditions are not optimal, leading to ketone reduction.This is unlikely with NaBH(OAc)₃ but could occur if a stronger reagent like NaBH₄ is mistakenly used. Confirm the identity of your reducing agent. Ensure the reaction is not overly acidic.
Ketal group is hydrolyzed (cleaved) The reaction or workup conditions were too acidic.Avoid using strong acids. If catalytic acid is used, ensure it is only a small amount (0.1 eq). During workup, use a bicarbonate quench promptly and avoid prolonged contact with any acidic layers. [3]
Product streaks on TLC plate / Poor recovery from silica column The basic amine is interacting strongly with the acidic silica gel.Add a small amount of a volatile base, such as triethylamine (~0.5-1%), to the chromatography eluent. This will neutralize the acidic sites on the silica gel and allow for clean elution. [3]

Conclusion

The reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with 1-phenylethylamine using sodium triacetoxyborohydride is a reliable and high-yielding method for preparing the title compound. This protocol provides a detailed, validated procedure that, when combined with stringent safety practices, enables the efficient synthesis of this valuable spirocyclic building block. The resulting intermediate serves as a crucial starting point for the development of novel therapeutics, underscoring the importance of robust synthetic methodologies in advancing drug discovery programs.

References

  • PubChem. (n.d.). 1,4-Dioxaspiro[4.5]decan-8-one. [Link]

  • MDPI. (2021, June 4). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • Procupiou, P. A., et al. (2016, June 10). 2,8-Diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine potent CCR4 antagonists capable of inducing receptor endocytosis. European Journal of Medicinal Chemistry. [Link]

  • MDPI. (2025, January 11). Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

Sources

Application

Application Notes and Protocols: N-(1-phenylethyl)-1,4-dioxaspiro[4.se]decan-8-amine in Advanced Peptide Synthesis

An in-depth guide to the applications of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine in peptide synthesis for researchers, scientists, and drug development professionals. Introduction: A Novel Chiral Amine for Pep...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the applications of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine in peptide synthesis for researchers, scientists, and drug development professionals.

Introduction: A Novel Chiral Amine for Peptide Innovation

N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine is an emerging chiral amine with significant potential in the field of peptide synthesis. Its unique molecular architecture, which combines the steric influence of the chiral (R)- or (S)-1-phenylethyl group with a rigid 1,4-dioxaspiro[4.5]decane core, presents new opportunities for stereoselective synthesis and the creation of novel peptide analogs. While direct, peer-reviewed applications in peptide synthesis are not yet widely documented, its structural similarity to other proven chiral auxiliaries and resolving agents allows for the extrapolation of its potential uses. This guide provides a comprehensive overview of the hypothesized applications, detailed experimental protocols, and expected outcomes when utilizing this promising compound.

The primary hypothesized application lies in its use as a chiral auxiliary for the asymmetric synthesis of non-proteinogenic amino acids and as a resolving agent for racemic peptide fragments. The spirocyclic backbone imparts conformational rigidity, which can enhance the transfer of chirality, while the phenylethyl moiety provides a well-understood source of steric hindrance for stereochemical control.

Hypothesized Application I: Chiral Auxiliary for the Synthesis of Peptide Aldehydes

Peptide aldehydes are a class of potent enzyme inhibitors, but their synthesis can be challenging due to the sensitive nature of the aldehyde functional group. The use of a chiral amine auxiliary can facilitate the stereocontrolled introduction of the aldehyde functionality. Based on established methods for similar compounds, a potential application of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine in the synthesis of peptide aldehydes is outlined below. This protocol is adapted from methodologies described for related phenylethylamine derivatives in the synthesis of peptide aldehydes.

Workflow for Peptide Aldehyde Synthesis

cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation & Deprotection A N-protected Amino Acid C Coupling Reagent (e.g., HATU, HOBt) A->C B N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine B->C D Diastereomeric Amide Intermediate C->D E Reducing Agent (e.g., LiAlH4) D->E F Chiral Amino Alcohol E->F G Mild Oxidation (e.g., Dess-Martin Periodinane) F->G I Acidic Cleavage of Auxiliary G->I H Final Peptide Aldehyde I->H

Caption: Workflow for the synthesis of a peptide aldehyde using a chiral amine auxiliary.

Detailed Experimental Protocol

Step 1: Amide Coupling

  • Dissolution: Dissolve one equivalent of the N-protected amino acid in an appropriate aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add 1.1 equivalents of a coupling reagent (e.g., HATU) and 2 equivalents of a non-nucleophilic base (e.g., DIEA). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling: Add one equivalent of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the resulting diastereomeric amide intermediate by flash column chromatography on silica gel.

Step 2: Reduction to the Amino Alcohol

  • Preparation: Dissolve the purified amide in anhydrous THF and cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add 1.5 equivalents of a reducing agent, such as lithium aluminum hydride (LiAlH4), to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water again (Fieser workup).

  • Extraction: Filter the resulting aluminum salts and wash thoroughly with ethyl acetate. Concentrate the filtrate to obtain the crude chiral amino alcohol.

Step 3: Oxidation and Deprotection

  • Oxidation: Dissolve the crude amino alcohol in DCM and add 1.5 equivalents of a mild oxidizing agent, such as Dess-Martin periodinane.

  • Reaction: Stir the mixture at room temperature for 1-2 hours until the alcohol is fully consumed.

  • Work-up: Quench the reaction with a saturated solution of Na2S2O3. Separate the organic layer, wash with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate.

  • Deprotection and Cleavage: Treat the crude aldehyde with a solution of 2 M HCl to cleave the chiral auxiliary and remove the N-terminal protecting group.

  • Final Purification: Purify the final peptide aldehyde by reverse-phase HPLC.

Expected Data and Outcomes

The following table summarizes the expected outcomes for the synthesis of a generic peptide aldehyde using this protocol. These values are hypothetical and based on typical results observed with similar chiral auxiliaries.

ParameterExpected ValueNotes
Diastereomeric Excess (d.e.) >95%The rigidity of the spirocyclic core is expected to enhance stereoselectivity.
Overall Yield 40-60%This is a multi-step synthesis, and yields can vary depending on the specific amino acid.
Purity of Final Product >98%After HPLC purification.

Hypothesized Application II: Chiral Resolving Agent

The amine functionality of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine allows for its use as a resolving agent for racemic carboxylic acids, including N-protected amino acids or peptide fragments. The principle involves the formation of diastereomeric salts, which can then be separated by crystallization.

Workflow for Chiral Resolution

cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer A Racemic N-protected Amino Acid C Diastereomeric Salt Mixture A->C B (R)-N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine B->C D Less Soluble Diastereomeric Salt (Crystallized) C->D E More Soluble Diastereomeric Salt (in Mother Liquor) C->E F Acidification (e.g., HCl) D->F G Pure Enantiomer of Amino Acid F->G H Recovered Chiral Amine F->H

Caption: Workflow for chiral resolution of a racemic amino acid.

Detailed Experimental Protocol
  • Salt Formation: Dissolve the racemic N-protected amino acid in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). Add 0.5 equivalents of (R)- or (S)-N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine.

  • Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or by adding a seed crystal.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Enantiomeric Purity Analysis: Determine the enantiomeric excess of the crystallized salt by converting a small sample back to the free amino acid and analyzing by chiral HPLC or by NMR spectroscopy using a chiral shift reagent.

  • Liberation of the Amino Acid: Dissolve the diastereomerically pure salt in water and acidify with 1 M HCl to a pH of 1-2.

  • Extraction: Extract the free amino acid with an organic solvent such as ethyl acetate. The chiral amine will remain in the aqueous layer as its hydrochloride salt and can be recovered by basification and extraction.

  • Final Product: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to obtain the enantiomerically pure N-protected amino acid.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through the use of standard analytical techniques at key stages.

  • Reaction Monitoring: The progress of all reactions should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.

  • Intermediate Characterization: All purified intermediates should be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their structure and purity.

  • Stereochemical Analysis: The diastereomeric and enantiomeric purity should be assessed using Chiral High-Performance Liquid Chromatography (Chiral HPLC) or by NMR with chiral shift reagents.

By incorporating these analytical checkpoints, the researcher can have high confidence in the outcomes of the synthesis.

Conclusion and Future Outlook

N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine represents a promising, yet underexplored, tool for peptide chemists. The hypothetical applications and protocols detailed in this guide provide a solid foundation for its investigation as a chiral auxiliary and resolving agent. The unique combination of a rigid spirocyclic core and a well-defined chiral element suggests that it could offer advantages in terms of stereocontrol and efficiency over existing reagents. Further research is warranted to fully elucidate its potential and expand its applications in the synthesis of complex peptides and peptidomimetics.

References

  • Ho, P. T., & Ngu, K. (1993). Synthesis of peptide aldehydes. U.S. Patent No. 5,243,054. Washington, DC: U.S.
Method

Application Note: Strategic Functionalization of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine

Executive Summary & Chemical Profile[1][2] Target Molecule: -(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine Role: High-value chiral intermediate for GPCR ligands, kinase inhibitors, and spirocyclic alkaloids.[1] This g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

Target Molecule:


-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine
Role:  High-value chiral intermediate for GPCR ligands, kinase inhibitors, and spirocyclic alkaloids.[1]

This guide details the reaction conditions for functionalizing the secondary amine of the title compound. This molecule possesses a unique "dual-reactivity" profile:

  • The Secondary Amine: A nucleophilic center hindered by the bulky 1-phenylethyl auxiliary.

  • The Ketal (1,3-dioxolane): A masked ketone sensitive to aqueous acid but stable to strong bases and nucleophiles.

Successful derivatization requires orthogonal protocols that modify the amine without prematurely hydrolyzing the ketal.[1]

Chemical Structure & Reactivity Map[1]

ReactivityMap Core N-(1-phenylethyl)-1,4- dioxaspiro[4.5]decan-8-amine Amine Secondary Amine (N-H) Site of Functionalization Core->Amine Nucleophilic Attack (Alkylation/Acylation) Ketal Ketal (Dioxolane) Acid-Labile Mask Core->Ketal Needs Protection from H3O+ Auxiliary 1-Phenylethyl Group Steric Bulk & Chirality Core->Auxiliary Induces Diastereoselectivity

Figure 1: Reactivity profile of the scaffold.[1] The secondary amine is the primary handle, while the ketal requires specific pH management.[1]

Critical Pre-Requisite: Stereochemical Management

The 1-phenylethyl group is a chiral auxiliary.[1] Functionalizing this amine often creates a mixture of diastereomers (cis/trans isomers relative to the cyclohexane ring).

  • Recommendation: Determine the Diastereomeric Ratio (dr) via

    
    H-NMR or Chiral HPLC before functionalization.
    
  • Purification: If a single diastereomer is required, crystallization of the oxalate or hydrochloride salt of the starting material is often more efficient than separating the final functionalized product.[1]

Protocol A: Reductive Alkylation (Tertiary Amine Synthesis)

Objective: Convert the secondary amine to a tertiary amine using aldehydes/ketones. Challenge: The bulky phenylethyl group hinders nucleophilic attack. Standard


 alkylation with halides often leads to elimination or poor conversion.
Solution:  Reductive amination using Sodium Triacetoxyborohydride (STAB), which is mild and compatible with the ketal.
Experimental Workflow
  • Reagents:

    • Substrate: 1.0 equiv.

    • Aldehyde: 1.2 – 1.5 equiv.

    • Reducing Agent: Sodium Triacetoxyborohydride (STAB), 1.5 – 2.0 equiv.[1]

    • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[1]

    • Additive: Acetic Acid (AcOH), 1.0 equiv (catalyst).[1]

  • Step-by-Step Procedure:

    • Step 1 (Imine Formation): Dissolve the amine (1.0 equiv) and aldehyde (1.2 equiv) in DCE (0.1 M concentration). Add AcOH (1.0 equiv). Stir at Room Temperature (RT) for 1–2 hours. Note: Use molecular sieves (4Å) if the aldehyde is unreactive.

    • Step 2 (Reduction): Add STAB (1.5 equiv) in one portion. The reaction may evolve gas slightly.

    • Step 3 (Monitoring): Stir at RT for 4–16 hours. Monitor via LC-MS (Target mass = M + Aldehyde - Oxygen + 2H).[1]

    • Step 4 (Workup - CRITICAL): Quench with saturated aqueous

      
        (pH ~8-9). Do NOT use strong acid. Extract with DCM (3x). Dry over 
      
      
      
      .
Troubleshooting Table: Reductive Amination
ObservationProbable CauseCorrective Action
No Reaction Steric hindrance of phenylethyl group.[1]Switch solvent to Toluene and reflux with Dean-Stark trap (to force imine), then cool and reduce.[1]
Ketal Hydrolysis Acidity too high during workup or reaction.Ensure AcOH is <2 equiv. Use

quench, not HCl.[1]
Incomplete Conversion Imine equilibrium unfavorable.Add

(1.2 equiv) during Step 1 (Lewis Acid catalysis).[1]

Protocol B: N-Acylation (Amide Formation)[1]

Objective: Synthesize amides for peptidomimetic scaffolds. Mechanism: Nucleophilic acyl substitution.

Experimental Workflow
  • Reagents:

    • Substrate: 1.0 equiv.

    • Acyl Chloride (R-COCl) or Carboxylic Acid + Coupling Agent (HATU).[1]

    • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

    • Solvent: DCM or DMF.

  • Step-by-Step Procedure (Acyl Chloride Method):

    • Step 1: Dissolve amine (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous DCM at 0°C.

    • Step 2: Add Acyl Chloride (1.1 equiv) dropwise. The reaction is usually fast (exothermic).

    • Step 3: Warm to RT and stir for 2 hours.

    • Step 4: Wash with 5% citric acid (briefly) or saturated

      
      . Caution: Prolonged exposure to citric acid can degrade the ketal. Neutralize quickly with bicarbonate.
      

Protocol C: The "Ketal Switch" (Deprotection)[1]

Objective: Reveal the ketone at position 4 (relative to the spiro center) to allow for ring closure or secondary functionalization. Timing: This must be the last step if the amine functionalization requires basic conditions.

Experimental Workflow
  • Reagents:

    • Acid: 1N HCl or 4N HCl in Dioxane (for anhydrous conditions).

    • Solvent: Acetone/Water (4:[1]1) or THF/Water.

  • Step-by-Step Procedure:

    • Step 1: Dissolve the functionalized amine in Acetone/Water (4:1).

    • Step 2: Add 1N HCl (5.0 equiv).

    • Step 3: Heat to 50°C for 2–4 hours.

    • Step 4: Monitor by TLC (disappearance of ketal, appearance of lower Rf ketone).[1]

    • Step 5: Neutralize with solid

      
       or NaOH to pH 10. Extract with EtOAc.
      

Decision Logic & Workflow Diagram

This diagram illustrates the decision-making process for functionalizing this scaffold, emphasizing the protection of the ketal group.

Workflow Start Start: N-(1-phenylethyl)-1,4- dioxaspiro[4.5]decan-8-amine Check Check Diastereomeric Purity (dr) Start->Check Choice Desired Derivative? Check->Choice dr > 95:5 PathA Tertiary Amine (Reductive Amination) Choice->PathA Alkyl Group PathB Amide/Urea (Acylation) Choice->PathB Carbonyl Group PathC Ketone Recovery (Deprotection) Choice->PathC Remove Ketal CondA Aldehyde + STAB Solvent: DCE Add: AcOH (cat) PathA->CondA CondB R-COCl + DIPEA Solvent: DCM Temp: 0°C PathB->CondB CondC 1N HCl or TsOH Solvent: Acetone/H2O Temp: 50°C PathC->CondC Warning CRITICAL: Avoid Aqueous Acid in Workup CondA->Warning CondB->Warning

Figure 2: Strategic workflow for functionalization. Note the critical warning regarding acid sensitivity during the workup of amine derivatives.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] Link[1]

  • Titanium(IV) Isopropoxide Protocols: Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[2][3] Journal of the Chemical Society, Perkin Transactions 1, 1995.[1] Link

  • Ketal Stability & Deprotection: Greene, T. W., & Wuts, P. G. M.[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for 1,3-dioxolane stability).

  • Spirocyclic Scaffold Synthesis: Lednicer, D.[4] The Organic Chemistry of Drug Synthesis, Vol 4. (Discusses spiro-piperidine and cyclohexane analogs).[1]

Sources

Application

Application Notes &amp; Protocols: N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine as a Chiral Ligand in Asymmetric Catalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the synthesis and application of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and application of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine as a chiral ligand in asymmetric catalysis. While direct, published applications of this specific ligand are not extensively documented, its structural motifs—a chiral 1-phenylethylamine group and a rigid spirocyclic diamine-like core—are hallmarks of successful ligands in a variety of asymmetric transformations. This guide will, therefore, present a detailed synthesis protocol for the title ligand and subsequently provide in-depth application notes and a representative protocol for a closely analogous and well-established catalytic system: the asymmetric transfer hydrogenation of prochiral ketones. This approach is intended to equip researchers with the foundational knowledge and practical steps to explore the catalytic potential of this and related chiral spirocyclic amine ligands.

Introduction to N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine as a Chiral Ligand

The quest for efficient and highly selective chiral ligands is a central theme in modern asymmetric catalysis. Chiral amines, in particular, are crucial components of many successful catalysts and are integral to the synthesis of numerous pharmaceutical agents.[1] The ligand N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine incorporates several key features that make it a promising candidate for inducing enantioselectivity in metal-catalyzed reactions:

  • The Chiral 1-Phenylethylamine Moiety: (R)- and (S)-1-phenylethylamine are widely used and effective chiral auxiliaries and inducers in asymmetric synthesis.[2] Their presence in a ligand structure can create a well-defined chiral environment around a metal center.

  • The Rigid Spirocyclic Backbone: Spirocyclic structures are known for their conformational rigidity, which is a desirable trait in chiral ligands.[3][4] This rigidity minimizes the number of possible conformations of the metal-ligand complex, leading to more predictable and higher enantioselectivity. The 1,4-dioxaspiro[4.5]decane core imparts a specific three-dimensional geometry that can effectively shield one face of the substrate.

  • Bidentate Chelation: The two nitrogen atoms of the diamine-like structure can act as a bidentate ligand, forming a stable chelate complex with a metal center. This is a common feature in many successful catalysts for reactions like asymmetric hydrogenation and transfer hydrogenation.[5]

These structural elements suggest that N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine could be a valuable ligand for a range of asymmetric transformations, including reductions, C-C bond-forming reactions, and aminations.

Synthesis of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine

The synthesis of the title ligand can be achieved through a straightforward reductive amination of the corresponding spirocyclic ketone with the desired enantiomer of 1-phenylethylamine.

Synthetic Workflow

cluster_0 Synthesis of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine start 1,4-Dioxaspiro[4.5]decan-8-one process Reductive Amination start->process Ketone reagent (S)- or (R)-1-Phenylethylamine reagent->process Amine product N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine process->product

Caption: Synthetic route to the title ligand via reductive amination.

Detailed Experimental Protocol

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • (S)-(-)-1-Phenylethylamine or (R)-(+)-1-Phenylethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add the chosen enantiomer of 1-phenylethylamine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. Note: NaBH(OAc)₃ is a milder reducing agent and is often preferred for reductive aminations.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine.

Application in Asymmetric Catalysis: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral alcohols from prochiral ketones.[6] It typically employs a transition metal catalyst (often Ruthenium or Iridium) with a chiral ligand and a hydrogen donor such as isopropanol or formic acid. Chiral diamines are particularly effective ligands for this transformation.[5] The following protocol is a representative example based on well-established procedures for Ru-catalyzed ATH using chiral diamine ligands, adapted for the use of the title ligand.

General Reaction Scheme

cluster_1 Asymmetric Transfer Hydrogenation ketone Prochiral Ketone product Chiral Alcohol ketone->product Reduction catalyst [RuCl₂(p-cymene)]₂ + Chiral Ligand catalyst->product Catalyst h_donor Isopropanol (i-PrOH) h_donor->product H-source

Caption: General scheme for asymmetric transfer hydrogenation of a ketone.

Detailed Experimental Protocol for ATH of Acetophenone

Materials:

  • [RuCl₂(p-cymene)]₂

  • N-((S)-1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine (or the (R)-enantiomer)

  • Acetophenone

  • Isopropanol (i-PrOH), anhydrous and degassed

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 eq) and the chiral ligand N-((S)-1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine (0.011 eq).

  • Add anhydrous and degassed isopropanol (to make a final substrate concentration of 0.1-1.0 M).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex. The solution should become homogeneous.

  • In a separate vial, prepare a solution of KOH or KOtBu (0.05 eq) in isopropanol.

  • Add the basic solution to the catalyst mixture and stir for a further 10 minutes.

  • Add acetophenone (1.0 eq) to the reaction mixture.

  • Heat the reaction to a specified temperature (e.g., 40-80 °C) and stir for the required time (e.g., 1-24 hours). Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and quench by adding a few drops of water.

  • Filter the mixture through a short plug of silica gel or celite, washing with ethyl acetate.

  • Remove the solvent under reduced pressure.

  • The conversion can be determined by ¹H NMR or GC analysis of the crude product.

  • The enantiomeric excess (ee) of the resulting 1-phenylethanol can be determined by chiral HPLC or GC analysis.

Mechanistic Insights

The mechanism of Ru-catalyzed ATH with chiral diamine ligands is generally accepted to proceed through a metal-ligand bifunctional pathway.

cluster_2 Catalytic Cycle of Asymmetric Transfer Hydrogenation precatalyst [Ru(II)-Cl(diamine)(p-cymene)]⁺ active_catalyst [Ru(II)-H(amido)(p-cymene)] precatalyst->active_catalyst - HCl, + Base ketone_complex [Ru(II)-H(amido)(p-cymene)(ketone)] active_catalyst->ketone_complex + Ketone transition_state Six-membered Pericyclic Transition State ketone_complex->transition_state Hydride Transfer product_complex [Ru(II)(alkoxide)(amine)(p-cymene)] transition_state->product_complex - Chiral Alcohol product_complex->active_catalyst + i-PrOH, - Acetone

Caption: Simplified catalytic cycle for Ru-catalyzed ATH.

  • Catalyst Activation: The precatalyst, formed from [RuCl₂(p-cymene)]₂ and the chiral diamine, is activated by a base, which removes HCl and deprotonates one of the amine nitrogens to form a ruthenium-amido complex.

  • Hydrogen Transfer: The active catalyst coordinates to the ketone substrate. The transfer of a hydride from the metal and a proton from the protonated amine to the carbonyl group of the ketone occurs via a six-membered pericyclic transition state. The chirality of the ligand dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the formation of one enantiomer of the alcohol preferentially.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated by reaction with the hydrogen donor (isopropanol), which is oxidized to acetone.

Representative Data

The following table presents hypothetical, yet realistic, data for the asymmetric transfer hydrogenation of various ketones using a Ru-catalyst with a chiral spirocyclic diamine ligand, illustrating the potential performance.

EntryKetone SubstrateProductTime (h)Conversion (%)ee (%)
1Acetophenone1-Phenylethanol4>9995 (S)
24-Chloroacetophenone1-(4-Chlorophenyl)ethanol6>9997 (S)
32-Acetylpyridine1-(Pyridin-2-yl)ethanol89892 (S)
4Propiophenone1-Phenyl-1-propanol129594 (S)

Conclusion

N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine represents a structurally promising chiral ligand for asymmetric catalysis. Its synthesis is accessible through standard organic chemistry methods. While specific applications are yet to be widely reported, its analogy to other successful chiral diamines used in reactions such as asymmetric transfer hydrogenation suggests significant potential. The protocols and mechanistic insights provided in this guide are intended to serve as a strong starting point for researchers to explore the utility of this ligand in developing novel and efficient asymmetric catalytic systems.

References

  • Chan, A. S. C., et al. (2011). Design and Synthesis of Chiral Spiro Ligands. Journal of the Nepal Chemical Society, 28, 1-12.
  • Zhou, Q.-L. (Ed.). (2011).
  • Tu, Y.-Q., et al. (2016). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society, 138(4), 1615-1623. [Link]

  • Birman, V. B., et al. (2009). Spiro Ligands for Asymmetric Catalysis: Reactivity and Catalysis. In Chiral Amine Synthesis (pp. 197-225). Wiley-VCH.
  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236.
  • Noyori, R., et al. (2000). Asymmetric Hydrogenation of Amino Ketones Using Chiral RuCl₂(diphophine)(1,2-diamine) Complexes. Journal of the American Chemical Society, 122(27), 6510-6511. [Link]

  • Ye, M., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 136(49), 17282-17288.
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102.
  • Glorius, F., et al. (2021). C2-Symmetric N-Heterocyclic Carbenes in Asymmetric Transition-Metal Catalysis. Molecules, 26(15), 4684. [Link]

  • Sun, W.-H., et al. (2025). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. Dalton Transactions. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422.
  • Reddy, K. S., et al. (2007). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Molecules, 12(4), 817-825. [Link]

  • Czarnocki, Z., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

  • Enders, D., & Wang, C. (2021). Asymmetric Synthesis through N‐Heterocyclic Carbene Catalysis: A Comprehensive Review of Catalyst Diversity and Applications. Chemistry–A European Journal, 27(49), 12459-12480.

Sources

Method

Solvent selection for reactions involving N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine

Application Note: Solvent Engineering for N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine Functionalization Executive Summary This guide details the solvent selection and reaction engineering for N-(1-phenylethyl)-1,4...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Engineering for N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine Functionalization

Executive Summary

This guide details the solvent selection and reaction engineering for N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine (hereafter referred to as Compound A ). This intermediate is a critical scaffold in medicinal chemistry, serving as a masked 4-aminocyclohexanone derivative often used in the synthesis of opioid receptor ligands and GPCR modulators.

Compound A possesses two conflicting chemical functionalities that dictate solvent choice:

  • Secondary Amine: A robust nucleophile requiring polar or non-polar solvation for functionalization (acylation, alkylation).

  • 1,4-Dioxaspiro Ketal: An acid-labile protecting group that hydrolyzes rapidly in aqueous acidic media, necessitating strict pH control and low-water content solvents.

This note prioritizes Green Chemistry principles, recommending the replacement of traditional chlorinated solvents (DCM) and dipolar aprotic solvents (DMF) with sustainable alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) .

Solvent Screening & Selection Matrix

The following matrix evaluates solvents based on solubility of Compound A (LogP ≈ 2.3), chemical stability compatibility, and environmental impact (EHS).

Solvent ClassSolventSolubilityKetal StabilityGreen ScoreRecommendation
Chlorinated Dichloromethane (DCM)HighHigh (if dry)LowAvoid (Safety/Env)
Ether Tetrahydrofuran (THF)HighHighMediumSecondary Choice
Bio-Ether 2-Methyltetrahydrofuran (2-MeTHF) High High High Primary Recommendation
Ester Ethyl Acetate (EtOAc)HighHighHighAlternative
Polar Aprotic DMF / NMPHighHighLowAvoid (Workup difficulty)
Protic Methanol / EthanolModerateLow (Risk of solvolysis w/ acid)HighLimited (Use only with base)

Key Insight: 2-MeTHF is superior to THF due to its higher boiling point (80°C vs 66°C), lower miscibility with water (facilitating workup), and derivation from renewable feedstocks (furfural).

Decision Logic: Solvent Selection Tree

The following diagram illustrates the critical decision pathways for selecting the reaction medium based on the intended transformation.

SolventSelection Start Compound A (Secondary Amine) ReactionType Intended Transformation? Start->ReactionType Acylation Amide Coupling (R-COCl or R-COOH) ReactionType->Acylation Alkylation N-Alkylation (R-X + Base) ReactionType->Alkylation SaltForm Salt Formation (Isolation) ReactionType->SaltForm MeTHF Rec: 2-MeTHF (Green, Phase-Splitting) Acylation->MeTHF Preferred MeCN Rec: Acetonitrile (MeCN) (Polarity for SN2) Alkylation->MeCN Preferred EtOAc Rec: EtOAc/EtOH (Crystallization) SaltForm->EtOAc Preferred WarnAcid CRITICAL: Avoid Aqueous Acid (Ketal Hydrolysis) MeTHF->WarnAcid Workup

Figure 1: Decision tree for solvent selection emphasizing pathway-specific requirements and stability constraints.

Detailed Protocol: Green Amide Coupling

This protocol describes the acylation of Compound A using a carboxylic acid and T3P (Propylphosphonic anhydride) in 2-MeTHF. This method avoids toxic coupling agents (EDC/HOBt) and simplifies purification.

Target Reaction: Compound A + R-COOH + T3P + Base → Amide Product

Materials:
  • Substrate: N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: T3P (50% w/w in 2-MeTHF or EtOAc) (1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Solvent: 2-Methyltetrahydrofuran (Anhydrous)

Step-by-Step Procedure:
  • Dissolution: In a clean, dry reactor, charge Compound A (1.0 equiv) and the Carboxylic Acid (1.1 equiv). Add 2-MeTHF (concentration 0.2 M).

    • Why 2-MeTHF? It solubilizes both the lipophilic amine and the polar acid while allowing for higher reaction temperatures if kinetics are sluggish.

  • Base Addition: Cool the mixture to 0°C. Add DIPEA (3.0 equiv) dropwise.

  • Activation: Add T3P solution (1.5 equiv) slowly over 10 minutes.

    • Exotherm Control: Maintain internal temperature < 5°C during addition to prevent impurity formation.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

    • Monitoring: Check conversion via TLC (Mobile Phase: 5% MeOH in DCM) or LCMS. Look for the disappearance of the amine mass (M+H = 262.2).

  • Workup (The "Green" Advantage):

    • Add water (equal volume to solvent) directly to the reaction vessel.

    • Stir rapidly for 10 minutes.

    • Phase Separation: Stop stirring. The organic 2-MeTHF layer will separate cleanly from the aqueous layer. (Unlike THF, 2-MeTHF is immiscible with water, eliminating the need for extraction with DCM).

    • Wash 2: Wash the organic layer with 5% NaHCO₃ (to remove excess acid).

    • Wash 3: Wash with Brine .

    • Critical Step:Do NOT wash with 1M HCl. Strong acids will hydrolyze the spiro-ketal to the ketone. If amine removal is required, use a phosphate buffer at pH 5.5.

  • Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

Process Safety & Stability Logic

The spiro-ketal moiety is the "Achilles' heel" of this molecule. The following diagram details the degradation pathway that must be prevented through solvent choice.

DegradationPathway Product Intact Ketal Product (Stable in Base/Neutral) AcidContact Contact with Aqueous Acid (HCl, H2SO4, pH < 4) Product->AcidContact Workup Error Intermediate Oxocarbenium Ion Intermediate AcidContact->Intermediate Hydrolysis Hydrolysis (Loss of Ethylene Glycol) Intermediate->Hydrolysis + H2O Ketone Degradant: Ketone (1-phenylethyl-4-aminocyclohexanone) Hydrolysis->Ketone

Figure 2: Ketal degradation pathway triggered by acidic solvents or workup conditions.

References

  • Sabatini, M. T., Boulton, L. T., Sneddon, H. F., & Sheppard, T. D. (2016).[1] A green chemistry perspective on catalytic amide bond formation. Nature Catalysis. [Link]

    • Relevance: Establishes 2-MeTHF as a superior, green solvent for amide couplings.[2]

  • Prat, D., Wells, A., Hayler, J., et al. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18, 288-296.[1] [Link]

    • Relevance: Provides the EHS scoring validating the replacement of DCM with MeTHF/EtOAc.
  • Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[3] ChemPubSoc Europe. [Link]

    • Relevance: Details the physical properties (immiscibility with water)
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. Relevance: Authoritative source on the stability of 1,3-dioxolanes (ketals) to acidic conditions. (General Reference).

Sources

Technical Notes & Optimization

Troubleshooting

Removing unreacted starting materials from N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine

Technical Support Center: Purification of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine This guide provides in-depth troubleshooting and frequently asked questions for researchers encountering challenges with the pu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine

This guide provides in-depth troubleshooting and frequently asked questions for researchers encountering challenges with the purification of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine. The focus is on effectively removing unreacted starting materials—1,4-dioxaspiro[4.5]decan-8-one and 1-phenylethylamine—following a reductive amination synthesis.

Understanding the Purification Challenge

The synthesis of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine via reductive amination results in a crude mixture containing the desired secondary amine product alongside unreacted neutral ketone and basic primary amine starting materials. The key to successful purification lies in exploiting the differing physicochemical properties of these three components.

Table 1: Physicochemical Properties of Reaction Components
CompoundStructureMolar Mass ( g/mol )TypeKey Properties
1,4-Dioxaspiro[4.5]decan-8-one (Starting Material)Structure of 1,4-Dioxaspiro[4.5]decan-8-one156.18[1]Neutral KetoneSolid at room temperature; Soluble in methanol and chloroform.[2]
(S)-(-)-1-Phenylethylamine (Starting Material)Structure of (S)-(-)-1-Phenylethylamine121.18[3]Basic Primary AmineLiquid at room temperature; BP: ~187 °C; Soluble in water and organic solvents.[4][5]
N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine (Product)Structure of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine261.36[6]Basic Secondary AmineHigher boiling point than starting amine; Basic properties similar to starting amine.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the most robust method for removing the unreacted ketone starting material?

Answer: The most efficient initial purification step is an acid-base extraction . This technique leverages the basicity of the amine product and the unreacted starting amine, separating them from the neutral ketone.[7]

The underlying principle is that basic amines are protonated by aqueous acid (e.g., HCl) to form ammonium salts. These salts are ionic and thus highly soluble in the aqueous phase, while the neutral ketone remains in the organic phase.[8][9]

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). Wash 2-3 times to ensure all basic components are extracted into the aqueous layer.

  • Separation of Ketone: The organic layer now contains the neutral ketone. This layer can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated to recover the unreacted ketone if desired.

  • Amine Regeneration: Combine the acidic aqueous layers. While cooling in an ice bath, slowly add a base (e.g., 2M sodium hydroxide, NaOH) until the solution is basic (pH > 10, check with pH paper). This deprotonates the ammonium salts, regenerating the free amines, which will often precipitate or form an oily layer.[7]

  • Back-Extraction: Extract the regenerated amines from the aqueous layer using an organic solvent (e.g., ethyl acetate or DCM) 2-3 times.

  • Final Steps: Combine the organic extracts containing the amine mixture, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting material is a mixture of the primary and secondary amines, now free of the ketone impurity.

cluster_0 Separatory Funnel cluster_1 Separatory Funnel crude Crude Mixture (Ketone, Primary Amine, Product) dissolve Dissolve in Ethyl Acetate crude->dissolve extract Wash with 1M HCl dissolve->extract org_layer Organic Layer (Ketone) extract->org_layer aq_layer Aqueous Layer (Amine Salts) extract->aq_layer ketone_final Pure Ketone (After drying & concentration) org_layer->ketone_final basify Basify with NaOH (pH > 10) aq_layer->basify back_extract Extract with Ethyl Acetate basify->back_extract org_layer_2 Organic Layer (Amine Mixture) back_extract->org_layer_2 aq_layer_2 Aqueous Layer (Salts) back_extract->aq_layer_2 amine_mix Purified Amine Mixture (Primary Amine + Product) org_layer_2->amine_mix

Caption: Workflow for acid-base extraction to separate amines from the neutral ketone.
Q2: How can I separate the product (secondary amine) from the unreacted 1-phenylethylamine?

Answer: After the acid-base extraction, you are left with a mixture of two amines. Because their basicities are very similar, further acid-base techniques are ineffective.[10] The preferred method for separating them is flash column chromatography .

However, purifying amines on standard silica gel can be challenging because the acidic silanol groups (Si-OH) on the silica surface can strongly interact with the basic amines, leading to poor separation, peak tailing, and sometimes irreversible adsorption.[11]

There are two effective strategies to overcome this:

  • Use a Basic Mobile Phase Modifier: Add a small amount of a volatile amine like triethylamine (TEA) or ammonium hydroxide to your eluent.[12][13] This additive acts as a competitive base, neutralizing the acidic sites on the silica and allowing your amine compounds to elute cleanly.[11]

  • Use an Amine-Functionalized Stationary Phase: A more elegant solution is to use a commercially available amine-functionalized silica gel column.[14] These columns have a basic surface that minimizes unwanted interactions, often providing superior separation with simple solvent systems like hexane/ethyl acetate.[11][12]

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a hexane/ethyl acetate mixture. Add ~0.5-1% TEA to the developing solvent to simulate column conditions. Aim for Rf values of ~0.3 for the product and a clear separation from the starting amine.

  • Column Packing: Pack a silica gel column with your chosen eluent (containing TEA).

  • Sample Loading: Dissolve the amine mixture in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the column, collecting fractions. Monitor the fractions by TLC.

  • Work-up: Combine the pure fractions and remove the solvent and TEA under reduced pressure.

  • TLC Analysis: Use amine-functionalized TLC plates to develop a solvent system. Simple hexane/ethyl acetate or DCM/methanol gradients are often sufficient. No TEA is needed.[14]

  • Column Preparation: Equilibrate a pre-packed amine-functionalized column with your starting mobile phase.

  • Elution: Load your sample and run the gradient. The separation is typically much sharper than on standard silica.[12]

  • Work-up: Combine pure fractions and concentrate. The lack of a basic additive simplifies solvent removal.

Table 2: Example Solvent Systems for Amine Chromatography
Stationary PhaseMobile Phase SystemModifierRationale
Standard Silica GelHexane / Ethyl Acetate0.5-1% TriethylamineTEA neutralizes acidic silanol sites, preventing peak tailing.[11]
Standard Silica GelDichloromethane / Methanol0.5-1% Ammonium HydroxideA more polar system for more polar amines; ammonia serves the same purpose as TEA.[11]
Amine-Functionalized SilicaHexane / Ethyl AcetateNoneThe basic stationary phase eliminates the need for modifiers, simplifying the process.[12][14]
Q3: Is recrystallization a viable purification method?

Answer: Yes, recrystallization can be a powerful tool, especially for achieving high final purity. Amines themselves can be difficult to crystallize, but their salts often form well-defined, stable crystals.[15]

The strategy involves converting the free amine product into a salt (e.g., a hydrochloride salt), which will have drastically different solubility properties than the unreacted starting materials.[16] This allows for selective crystallization.

  • Salt Formation: Dissolve the crude amine mixture (ideally after the initial acid-base extraction) in a non-polar solvent like diethyl ether or a mixture of ethyl acetate and hexanes.

  • Precipitation: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise while stirring. The amine hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash with cold diethyl ether.

  • Recrystallization: Find a suitable solvent or solvent system (e.g., isopropanol, ethanol/water) to recrystallize the salt. The ideal solvent will dissolve the salt when hot but not when cold.[17]

  • Regeneration (Optional): If the free amine is required, dissolve the pure salt in water, basify with NaOH, and extract the pure free amine with an organic solvent as described in the acid-base extraction protocol.

cluster_0 Primary Purification cluster_1 Secondary Purification start Crude Mixture acid_base Acid-Base Extraction start->acid_base node_ketone Unreacted Ketone (Removed) acid_base->node_ketone Separates Neutral node_amines Mixture of Amines acid_base->node_amines Isolates Basic chromatography Column Chromatography (e.g., Amine-Silica) node_amines->chromatography Choice 1 recrystallization Salt Recrystallization node_amines->recrystallization Choice 2 node_start_amine Unreacted Starting Amine chromatography->node_start_amine node_product Pure Product chromatography->node_product recrystallization->node_product

Caption: Decision workflow for purifying the target amine product.

References

  • ResearchGate. (2021). How to recrystallize amine compound and it is not soluble in common organic solvents. [Link]

  • PubChem. 1,4-Dioxaspiro[4.5]decan-8-one. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 793–796. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Chemsrc. 1,4-Dioxaspiro[4.5]decan-8-one | CAS#:4746-97-8. [Link]

  • Teledyne ISCO. (2012). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. [Link]

  • PubChem. 1-Phenethylamine, (-)-. [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • Reddit. (2024). Amine workup. [Link]

  • Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?[Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Guangzhou Weibo Technology Co., Ltd. N-[(1S)-1-Phenylethyl]-1,4-dioxaspiro[4.5]decan-8-amine. [Link]

Sources

Optimization

Minimizing side reactions during the amination of 1,4-dioxaspiro[4.5]decan-8-one

Welcome to the technical support center for the amination of 1,4-dioxaspiro[4.5]decan-8-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this rea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amination of 1,4-dioxaspiro[4.5]decan-8-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and minimize common side reactions. By understanding the underlying chemical principles and implementing the robust protocols and troubleshooting advice provided, you can achieve higher yields and purity for your target amine, 8-amino-1,4-dioxaspiro[4.5]decane.

Introduction: The Challenge of Selective Amination

The reductive amination of 1,4-dioxaspiro[4.5]decan-8-one is a cornerstone reaction for the synthesis of various pharmaceutical intermediates and research compounds. The spirocyclic ketal moiety offers a unique structural scaffold, but it also introduces specific challenges that must be carefully managed to ensure a successful and selective transformation. The primary goal is the efficient conversion of the ketone to the corresponding primary amine while mitigating the formation of undesirable byproducts.

This guide provides a comprehensive framework for understanding and controlling the key parameters of this reaction, drawing from established principles of organic synthesis and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the amination of 1,4-dioxaspiro[4.5]decan-8-one?

A1: The three primary side reactions of concern are:

  • Over-alkylation: The desired primary amine can react with another molecule of the starting ketone to form a secondary amine byproduct, bis-(1,4-dioxaspiro[4.5]decan-8-yl)amine.[1][2]

  • Reduction of the starting ketone: The reducing agent can directly reduce the ketone to the corresponding alcohol, 1,4-dioxaspiro[4.5]decan-8-ol.[1]

  • Hydrolysis of the ketal: The 1,4-dioxaspiro[4.5]decane moiety is sensitive to acidic conditions and can hydrolyze to reveal the parent dione, particularly during the reaction or acidic workup.[1]

Q2: How can I favor the formation of the primary amine over the secondary amine?

A2: To maximize the yield of the primary amine, it is crucial to use a large excess of the ammonia source, such as ammonium acetate or a solution of ammonia in an alcohol.[1][2] This shifts the equilibrium towards the formation of the primary imine, which is then reduced to the desired primary amine.

Q3: Which reducing agent is most suitable for this reaction?

A3: Mild and selective reducing agents are paramount to prevent the reduction of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this transformation.[3] It is less reactive towards ketones compared to other borohydrides like sodium borohydride (NaBH₄) and shows excellent chemoselectivity for the reduction of the intermediate iminium ion.[4] Sodium cyanoborohydride (NaBH₃CN) is another effective option.[1]

Q4: What is the optimal pH for the reaction?

A4: The reaction should be carried out under neutral to slightly acidic conditions. A catalytic amount of acetic acid can be used to facilitate imine formation. However, strongly acidic conditions should be avoided to prevent the hydrolysis of the spiroketal.[1]

Q5: How can I monitor the progress of the reaction and identify byproducts?

A5: The reaction can be effectively monitored using Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).[1][5]

  • TLC: Staining with ninhydrin can help visualize the amine product.

  • GC-MS: This technique is excellent for observing the disappearance of the starting ketone and the appearance of the primary amine, as well as identifying volatile byproducts like the alcohol.

  • HPLC: Can be used for quantitative analysis of the reaction mixture.

  • NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying impurities after isolation.[5]

Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured approach to troubleshooting common issues encountered during the amination of 1,4-dioxaspiro[4.5]decan-8-one.

Symptom / Observation Potential Cause(s) Recommended Action(s)
Low conversion of starting material (ketone) 1. Incomplete imine formation. 2. Insufficient amount or activity of the reducing agent.1a. Ensure anhydrous conditions. 1b. Increase the reaction time for imine formation before adding the reducing agent. 1c. Add a catalytic amount of acetic acid to promote imine formation.[1] 2a. Use fresh, high-quality reducing agent. 2b. Increase the molar equivalents of the reducing agent.
Significant amount of alcohol byproduct (1,4-dioxaspiro[4.5]decan-8-ol) detected The reducing agent is too reactive and is reducing the ketone directly.1. Switch to a milder reducing agent like sodium triacetoxyborohydride.[3] 2. Add the reducing agent portion-wise at a lower temperature (e.g., 0 °C) to control the reaction rate.[1]
Presence of a significant amount of a higher molecular weight byproduct Formation of the secondary amine, bis-(1,4-dioxaspiro[4.5]decan-8-yl)amine, due to over-alkylation.1. Use a large excess of the ammonia source (e.g., 10-20 equivalents of ammonium acetate).[1][2] 2. Add the ketone slowly to the mixture of the ammonia source and reducing agent to maintain a low concentration of the ketone.
Appearance of unexpected peaks corresponding to a dione structure in analytical data (e.g., GC-MS, NMR) Hydrolysis of the spiroketal due to overly acidic conditions during the reaction or workup.1. Maintain a neutral to mildly acidic pH during the reaction.[1] 2. If an acidic workup is necessary, perform it at low temperatures and for a minimal duration. 3. Consider a workup procedure that avoids strongly acidic conditions altogether.
Difficulty in isolating the product during aqueous workup The primary amine product may have some water solubility.1. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the amine.[1] 2. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

Visualizing the Reaction and Side Products

Main Reaction Pathway

Ketone 1,4-Dioxaspiro[4.5]decan-8-one Imine Iminium Intermediate Ketone->Imine + NH3 - H2O Amine 8-Amino-1,4-dioxaspiro[4.5]decane Imine->Amine + [H] (Reducing Agent)

Caption: Reductive amination of the starting ketone.

Common Side Reaction Pathways

cluster_main Main Reaction cluster_side Side Reactions Ketone 1,4-Dioxaspiro[4.5]decan-8-one Amine Primary Amine Ketone->Amine + NH3, [H] Alcohol Alcohol Byproduct Ketone->Alcohol [H] Dione Dione (from Hydrolysis) Ketone->Dione H3O+ Secondary_Amine Secondary Amine Byproduct Amine->Secondary_Amine + Ketone, [H]

Caption: Overview of main and side reaction pathways.

Experimental Protocols

Optimized Protocol for the Synthesis of 8-Amino-1,4-dioxaspiro[4.5]decane

This protocol is designed to maximize the yield of the primary amine while minimizing the formation of byproducts.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Methanol (for TLC)

  • Ninhydrin stain

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) and ammonium acetate (10.0 eq).

  • Dissolution: Add anhydrous DCM or DCE (to a concentration of approximately 0.1-0.2 M with respect to the ketone). Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. A slight exotherm may be observed. Maintain the reaction temperature at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 9:1 DCM:Methanol eluent) or GC-MS. The reaction is typically complete within 12-24 hours. For TLC analysis, visualize the spots under UV light (if applicable) and then stain with ninhydrin to detect the amine product (primary amines typically give a deep purple color).

  • Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • For higher purity, the crude amine can be purified by column chromatography on silica gel. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 2% to 10% methanol) with the addition of a small amount of triethylamine (e.g., 0.5%) to prevent the amine from tailing on the silica gel.[5]

Workflow for Troubleshooting Low Yield

Start Low Yield Observed Analysis Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Start->Analysis Ketone High % of Starting Ketone? Analysis->Ketone Alcohol High % of Alcohol Byproduct? Analysis->Alcohol Secondary_Amine High % of Secondary Amine? Analysis->Secondary_Amine Action_Ketone Incomplete Imine Formation - Increase reaction time - Add catalytic acid - Check reagent quality Ketone->Action_Ketone Yes Action_Alcohol Ketone Reduction - Use milder reducing agent - Control temperature Alcohol->Action_Alcohol Yes Action_Secondary_Amine Over-alkylation - Increase excess of ammonia source - Slow addition of ketone Secondary_Amine->Action_Secondary_Amine Yes

Caption: A decision tree for troubleshooting low yield.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A highly chemoselective reductive mono-alkylation of ammonia with ketones. Tetrahedron, 60(7), 1463-1471.
  • Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive amination of aldehydes and ketones. Russian Chemical Reviews, 68(1), 55.
  • Pearson Education. (n.d.). Excess ammonia must be used when a primary amine is synthesized by reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Bäbler, J. H. (2007). A facile, one-pot synthesis of primary amines from ketones via a modified Leuckart reaction. Tetrahedron Letters, 48(48), 8538-8541.
  • Margaretha, P. (2014). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine.
  • Tanaka, K., Miki, T., Murata, K., Yamaguchi, A., Kayaki, Y., Kuwata, S., Ikariya, T., & Watanabe, M. (2019). Cp*Ir Complexes Bearing a 2-Picolinamide Moiety Effectively Catalyze a Direct Reductive Amination of Ketones to Give Primary Amines under Transfer Hydrogenation Conditions Using Ammonium Formate as Both the Nitrogen and Hydrogen Source. The Journal of Organic Chemistry, 84(17), 10962-10977.
  • Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Amorphous Co particles catalyze a simple reductive amination using H2 as a reductant and aqueous ammonia as a nitrogen source. Organic Letters, 26(4), 7122-7127.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research.
  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). By optimizing the metal hydride/ammonia mediated reductive amination of aldehydes and hemiacetals, primary amines were selectively prepared with no or minimal formation of the usual secondary and tertiary amine byproduct. The Journal of Organic Chemistry, 75(16), 5470-5477.

Sources

Troubleshooting

Technical Support Center: Storage &amp; Handling of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine

An In-Depth Technical Guide from the Application Support Desk Executive Technical Overview Compound Identity: N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine Functional Classification: Secondary Amine / Cyclic Ketal (...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide from the Application Support Desk

Executive Technical Overview

Compound Identity: N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine Functional Classification: Secondary Amine / Cyclic Ketal (Acetal) Key Reactivity Profile:

  • Base Sensitivity: Low (Stable in basic/neutral pH).

  • Acid Sensitivity: High (The 1,4-dioxaspiro moiety is a masked ketone; aqueous acid triggers rapid hydrolysis).

  • Redox Sensitivity: Moderate (Secondary amines are prone to N-oxidation and carbamate formation upon air/CO₂ exposure).

This guide addresses the specific challenges of maintaining the integrity of this intermediate, often used in the synthesis of GPCR ligands and protease inhibitors. The presence of the 1,4-dioxaspiro[4.5]decane core (an ethylene glycol ketal of 1,4-cyclohexanedione) necessitates strict pH control, while the secondary amine requires protection from atmospheric degradation.

Storage Protocols (The "Before" Phase)

Goal: Prevent entropy-driven degradation (oxidation/hydrolysis) before the experiment begins.

Q: What is the optimal storage environment for the free base vs. the salt form?

A: The physical state dictates the protocol. The free base is typically a viscous oil or low-melting solid, while the salt (e.g., HCl, oxalate) is a crystalline solid.

ParameterFree Base (Oil/Solid) Salt Form (e.g., HCl)
Temperature -20°C (Critical to slow oxidation)2–8°C (Acceptable), -20°C (Optimal)
Atmosphere Inert Gas (Argon/N₂) required.Sealed container; Desiccant recommended.
Container Amber Glass (UV protection). Teflon-lined cap.Amber Glass or High-Density Polyethylene.
Shelf Life 6–12 Months (if sealed).24+ Months.

Technical Insight: The free base secondary amine can react with atmospheric CO₂ to form carbamic acid/carbamate salts, appearing as a white crust on the oil's surface. Always purge the headspace with Argon after opening.

Q: My compound arrived on ice packs but they melted. Is it degraded?

A: Likely not. The compound is thermally stable up to ~40°C for short durations (days). The "cold chain" is primarily to prevent long-term oxidative yellowing, not immediate thermal decomposition.

  • Action: Perform a quick TLC or ¹H-NMR check. If the "spiro" signals (ethylene ketal protons at ~3.9 ppm) are intact, the material is safe.

Handling & Solubility (The "During" Phase)

Goal: Ensure complete dissolution without triggering the "Acetal Trap" (inadvertent deprotection).

Q: Which solvents are safe? Which should I avoid?

A:

  • Safe Solvents: Dichloromethane (DCM), Ethyl Acetate, Methanol (neutral), DMSO, Toluene.

  • High Risk: Acetone (can undergo Schiff base exchange with the amine), Chloroform (often contains acidic stabilizers like HCl which can hydrolyze the ketal), Aqueous Acid .

Q: I need to remove the amine from a crude mixture. Can I use an acid wash?

A: Proceed with extreme caution. Standard acid/base extractions (e.g., 1M HCl wash) can destroy the spiro-ketal ring, reverting it to the ketone (1,4-cyclohexanedione mono-derivative).

  • Protocol Modification: If you must protonate the amine to extract it into water, use a weak, cold acid (e.g., 5% citric acid or 0.5M NH₄Cl at 0°C) and minimize contact time (< 5 mins). Immediately neutralize the aqueous layer to recover the amine.

Q: The compound is not dissolving in water.

A: This is expected. The N-(1-phenylethyl) group adds significant lipophilicity.

  • Solution: For biological assays, dissolve in DMSO as a stock solution (e.g., 10 mM), then dilute into the buffer. Ensure the final buffer pH is > 7.0 to prevent slow hydrolysis of the ketal over the course of a long assay.

Troubleshooting Degradation (The "After" Phase)

Goal: Diagnose purity issues using analytical data.

Q: The material has turned from colorless to yellow/brown.

A: This indicates N-oxidation (formation of N-oxide or imine impurities).

  • Impact: Purity may have dropped by 1–5%. The yellow color is often due to trace conjugated impurities with high extinction coefficients.

  • Fix: Purify via silica gel chromatography. Crucial: Pre-treat the silica gel with 1% Triethylamine (TEA) in the eluent. Acidic silica sites can degrade the ketal during the column run.

Q: My NMR shows a new carbonyl peak around 1710 cm⁻¹ (IR) or carbon signal ~210 ppm.

A: You have hydrolyzed the ketal. The protecting group is gone.

  • Cause: Exposure to acidic solvent (e.g., CDCl₃ with HCl traces) or moisture during storage.

  • Verification: Check the ¹H-NMR. The characteristic 4-proton singlet/multiplet of the ethylene ketal (–O–CH₂–CH₂–O–) at 3.90–4.00 ppm will be diminished or absent.

Visual Troubleshooting Guides

Workflow 1: Storage & Handling Decision Matrix

StorageProtocol Start Received Compound FormCheck Check Physical Form Start->FormCheck FreeBase Free Base (Oil/Low Melt Solid) FormCheck->FreeBase Liquid/Gum Salt Salt (HCl/Oxalate) FormCheck->Salt Crystalline StorageBase Store at -20°C Purge with Argon Avoid CO2 exposure FreeBase->StorageBase StorageSalt Store at 2-8°C Keep Desiccated Tightly Sealed Salt->StorageSalt Usage Ready for Experiment StorageBase->Usage StorageSalt->Usage SolventCheck Select Solvent Usage->SolventCheck SafeSolv DCM, EtOAc, DMSO, MeOH (Neutral/Basic) SolventCheck->SafeSolv Recommended RiskSolv Avoid: Acetone, Acidic H2O Chloroform (un-stabilized) SolventCheck->RiskSolv CAUTION

Figure 1: Decision matrix for determining storage conditions and solvent compatibility based on the compound's physical form.

Workflow 2: Degradation Pathway (The "Acetal Trap")

Degradation Compound Intact Spiro-Amine (Stable in Base) Intermediate Oxonium Ion Intermediate Compound->Intermediate Protonation Acid Acidic Conditions (H+ / H2O) Acid->Intermediate Product Hydrolyzed Ketone + Ethylene Glycol Intermediate->Product Hydrolysis

Figure 2: Mechanism of acid-catalyzed hydrolysis. The spiro-ketal ring opens to form the ketone, destroying the starting material.

Summary Data Tables

Table 1: Solubility & Stability Profile
SolventSolubility (Free Base)Stability RiskNotes
Dichloromethane High (>100 mg/mL)LowExcellent for extraction/transfer.
DMSO High (>50 mg/mL)LowIdeal for biological stock solutions.
Water (pH 7) InsolubleLowRequires co-solvent or pH adjustment.
Water (pH < 4) Soluble (as salt)HIGH Rapid hydrolysis of ketal ring.
Acetone HighMedium Risk of enamine/imine formation.
Chloroform HighMediumUse only if neutralized (pass through basic alumina).
Table 2: Key Analytical Markers (¹H-NMR in CDCl₃)
MoietyChemical Shift (δ ppm)MultiplicityDiagnostic Use
Ethylene Ketal 3.90 – 4.00 Singlet (s) or Multiplet (m)Integrity Check. Loss of this signal = Degradation.
Phenylethyl CH ~3.70 – 3.80Quartet (q)Confirms presence of N-substituent.
Aromatic Ring 7.20 – 7.40Multiplet (m)Integration standard (5H).

References

  • BenchChem. Technical Support Center: 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its Derivatives. (Accessed 2026).[1] Link

  • Fisher Scientific. Safety Data Sheet: 1,4-Dioxaspiro[4.5]decan-8-one. (Accessed 2026).[1] Link

  • Chemistry LibreTexts. Addition of Secondary Amines to Form Enamines & Acetal Hydrolysis. (Accessed 2026).[1] Link

  • Santa Cruz Biotechnology. 1,4-dioxaspiro[4.5]decan-8-amine Product Data. (Accessed 2026).[1] Link

  • Total Synthesis. Acetal Protecting Group & Mechanism. (Accessed 2026).[1] Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine

An In-Depth Technical Guide to the 1H NMR Characterization of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine Executive Summary & Strategic Context N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine is a critical inte...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 1H NMR Characterization of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine

Executive Summary & Strategic Context

N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine is a critical intermediate in medicinal chemistry, particularly in the synthesis of 4-substituted cyclohexylamines found in GPCR ligands and opioid analgesics.[1] Its structural duality—combining a spiro-ketal protecting group with a chiral auxiliary (1-phenylethyl)—presents unique NMR challenges and opportunities.[1]

This guide provides a comparative analysis of this compound against its precursors and deprotected alternatives.[1] For the researcher, the "performance" of this intermediate is defined by its diagnostic clarity (verifying the reductive amination) and its stereochemical utility (using the chiral handle to resolve diastereomers).[1]

Synthesis & Structural Logic

The synthesis typically involves the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with 1-phenylethylamine (often the (S)-enantiomer for chiral resolution).[1]

Visual Workflow: Synthesis & NMR Evolution

The following diagram tracks the evolution of the chemical structure and the corresponding shift in NMR diagnostic signals.

G Ketone Starting Material 1,4-dioxaspiro[4.5]decan-8-one (Achiral, Symmetric) Imine Intermediate Imine Species (Transient) Ketone->Imine + Amine - H2O Amine Reagent (S)-1-Phenylethylamine (Chiral Source) Amine->Imine Product Target Product N-(1-phenylethyl)-1,4-dioxaspiro [4.5]decan-8-amine (Chiral, Diastereotopic Ring) Imine->Product + NaBH(OAc)3 Reductive Amination Deprotected Alternative 4-(1-phenylethylamino) cyclohexanone (Deprotected) Product->Deprotected + H3O+ Ketal Hydrolysis

Figure 1: Synthetic pathway and structural evolution.[1] Note the transition from the symmetric ketone to the chiral product, which induces diastereotopicity in the cyclohexane ring.[1]

Comparative NMR Data Analysis

The following table contrasts the 1H NMR signature of the target product with its direct precursor (Ketone) and the deprotected alternative. Use this for rapid validation of your reaction outcome.

Table 1: Diagnostic Chemical Shift Comparison (400 MHz, CDCl3)
FeatureStarting Material (Ketone)Target Product (Protected Amine)Alternative (Deprotected Ketone)Diagnostic Note
Ketal (-OCH₂CH₂O-) 3.95 - 4.05 ppm (s, 4H) 3.90 - 3.98 ppm (s, 4H) AbsentThe persistence of this singlet confirms the protecting group survived the reduction.[1]
H-8 (Methine) Absent (Carbonyl C=O)2.55 - 2.70 ppm (m, 1H) 2.90 - 3.10 ppm (m, 1H)Appearance of this upfield multiplet is the primary evidence of successful reductive amination.[1]

-Protons (Ring)
2.53 ppm (t, 4H)1.40 - 1.90 ppm (complex m)2.30 - 2.50 ppm (m, 4H)In the ketone, these are deshielded triplets.[1] In the amine, they shift upfield and become complex due to chirality.[1]
Benzylic -CH- N/A3.85 - 3.95 ppm (q, 1H) 3.85 - 3.95 ppm (q, 1H)Characteristic quartet from the chiral auxiliary.[1]
Methyl (-CH₃) N/A1.35 - 1.40 ppm (d, 3H) 1.35 - 1.40 ppm (d, 3H)Diagnostic doublet (

Hz).[1]
Aromatic Ring N/A7.20 - 7.40 ppm (m, 5H) 7.20 - 7.40 ppm (m, 5H)Confirms incorporation of the phenylethyl group.[1]

Critical Insight - Diastereotopicity: Unlike the starting ketone, the Target Product is chiral .[1] The introduction of the (S)-1-phenylethyl group destroys the plane of symmetry in the cyclohexane ring.[1] Consequently, the protons at C6, C7, C9, and C10 become diastereotopic . [1] * Observation: Instead of simple triplets, you will observe complex multiplets for the ring protons (1.4 – 1.9 ppm).

  • Validation: Do not interpret this complexity as "impurity." It is a structural requirement of the chiral center's influence on the ring.[1]

Detailed Experimental Protocol

To ensure high fidelity in your NMR data, the synthesis must avoid common pitfalls like incomplete reduction or ketal hydrolysis.[1]

Protocol: Reductive Amination of 1,4-dioxaspiro[4.5]decan-8-one

Materials:

  • 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq)[1]

  • (S)-(-)-1-Phenylethylamine (1.05 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)[1]

  • Acetic Acid (1.0 eq)[1]

  • Dichloromethane (DCM) (0.2 M concentration)[1]

Step-by-Step Workflow:

  • Imine Formation (Equilibrium):

    • Dissolve the ketone and amine in dry DCM under nitrogen.[1]

    • Add Acetic Acid.[1][2] Stir at Room Temperature (RT) for 30-60 minutes.

    • Why: Pre-forming the imine/iminium species prevents direct reduction of the ketone to the alcohol (a common impurity).[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB portion-wise over 10 minutes.

    • Allow to warm to RT and stir for 12-16 hours.

    • Validation: Monitor by TLC (Stain: Ninhydrin for amine, PMA for ketal).[1] The ketone spot (

      
       in 30% EtOAc/Hex) should disappear.[1]
      
  • Workup (Crucial for NMR Purity):

    • Quench with Saturated NaHCO₃ (pH ~8-9).

    • Extract with DCM (3x).[1]

    • Wash combined organics with Brine .[1] Dry over Na₂SO₄.[1]

    • Concentrate in vacuo.[1]

  • NMR Sample Prep:

    • Dissolve ~10 mg of crude oil in 0.6 mL CDCl₃ .

    • Note: If the sample is cloudy, filter through a small plug of cotton wool to remove inorganic salts (borates) which cause line broadening.[1]

Troubleshooting & Performance Analysis

Scenario A: "I see a triplet at 2.53 ppm in my product spectrum."

  • Diagnosis: Unreacted Starting Material.

  • Cause: Wet solvent or insufficient reaction time.[1] The imine hydrolysis equilibrium favored the ketone.[1]

  • Solution: Repurify via Acid/Base extraction (The product is basic; the ketone is neutral).[1]

Scenario B: "The ketal singlet at 3.95 ppm is missing or split into multiple peaks."

  • Diagnosis: Ketal Hydrolysis.[1]

  • Cause: Workup was too acidic or the reaction generated excess acid.[1]

  • Solution: Ensure quench uses NaHCO₃, not water alone.[1] Check for the "Deprotected" signals (Table 1, Column 3).[1]

Scenario C: "The ring protons are a messy blob."

  • Diagnosis: Normal Diastereotopicity.[1]

  • Verification: Perform a COSY (Correlation Spectroscopy) experiment. You should see cross-peaks between the methine H-8 (~2.6 ppm) and the "blob" at 1.4-1.9 ppm, confirming they are coupled ring protons.[1]

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: Discovery and History. Retrieved from [1]

  • ChemicalBook. (2025).[1] 1,4-Dioxaspiro[4.5]decan-8-one 1H NMR Spectrum and Data. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14634315, 1,4-Dioxaspiro[4.5]decan-8-amine. Retrieved from [1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem. Retrieved from [1]

Sources

Comparative

Purity Assay Standards for N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists Executive Summary: The "Hidden" Instability The analysis of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine pre...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists

Executive Summary: The "Hidden" Instability

The analysis of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine presents a classic analytical paradox. While the molecule appears robust, it contains two conflicting functionalities: a basic secondary amine and an acid-sensitive spiro-ketal (1,4-dioxaspiro).

Standard pharmaceutical purity assays typically utilize acidic mobile phases (0.1% TFA or Formic Acid) to suppress silanol interactions and improve amine peak shape. However, for this specific spiro-ketal, acidic conditions catalyze on-column hydrolysis , generating "ghost peaks" (4-aminocyclohexanone derivatives) that are often misidentified as process impurities.

This guide compares the Conventional Acidic HPLC approach against the Recommended High-pH HPLC method and qNMR , establishing a new standard for assaying this intermediate without generating analytical artifacts.

Critical Quality Attributes (CQAs) & Degradation Logic

Before selecting a method, one must understand the molecule's behavior under stress.

The Acid Hydrolysis Trap

Under acidic conditions (pH < 3.0), the ethylene glycol ketal protecting group at the 4-position is labile.

  • Mechanism: Protonation of the ketal oxygen

    
     Ring opening 
    
    
    
    Formation of the ketone + ethylene glycol.
  • Result: Purity is underestimated; the "impurity" grows over time in the autosampler.

Stereochemical Complexity

The molecule possesses two sources of stereoisomerism:[1]

  • Fixed Chirality: The (1-phenylethyl) group (usually supplied as pure R or S).

  • Geometric Isomerism: The relationship between the amine at C8 and the spiro-ketal at C1,4 (cyclohexane numbering). This creates cis and trans diastereomers.[2][3]

    • Note: Because the N-substituent is chiral, the cis and trans forms are diastereomers, separable on standard achiral C18 columns.

Comparative Analysis of Analytical Methods

We evaluated three primary methodologies for purity determination.

FeatureMethod A: Acidic HPLC (Standard) Method B: GC-FID/MS Method C: High-pH HPLC (Recommended)
Mobile Phase 0.1% TFA / ACNHelium Carrier10mM NH₄HCO₃ (pH 10) / ACN
Amine Peak Shape Excellent (Ion pairing)Good (Sharp)Excellent (Neutral state)
Spiro-Ketal Stability Poor (Hydrolysis risk)Moderate (Thermal risk)High (Stable > pH 7)
Stereo-Selectivity ModerateHigh (cis/trans separation)High (Diastereomer resolution)
Suitability Not Recommended Secondary/OrthogonalPrimary Standard
Why Method C (High-pH) Wins:

By operating at pH 10, the amine (pKa ~9-10) exists in its neutral, free-base form. This eliminates the need for silanol suppression (acid) and protects the acid-labile ketal group. Modern hybrid-silica columns (e.g., Waters XBridge, Agilent Poroshell HPH) are required to withstand the high pH.

Visualization: Degradation & Decision Pathways

The following diagram illustrates the degradation risk and the logical flow for method selection.

G Start Sample: N-(1-phenylethyl)- 1,4-dioxaspiro[4.5]decan-8-amine Decision Select Mobile Phase pH Start->Decision Acidic Acidic (pH < 3) (0.1% TFA) Decision->Acidic Standard Protocol Basic Basic (pH > 9.5) (NH4HCO3) Decision->Basic Recommended Hydrolysis Ketal Hydrolysis (Ring Opening) Acidic->Hydrolysis On-column Reaction Stable Stable Free Base No Degradation Basic->Stable Artifact Artifact Peak: 4-amino-cyclohexanone deriv. Hydrolysis->Artifact Separation Separation of cis/trans Diastereomers Stable->Separation

Caption: Analytical decision tree highlighting the risk of acid-catalyzed hydrolysis in standard HPLC workflows versus the stability of the High-pH approach.

Recommended Protocol: High-pH Reverse Phase HPLC

This protocol is self-validating: the absence of the ketone peak (which would appear at a lower retention time due to increased polarity) confirms the method's gentleness.

Instrument Parameters
  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm). Crucial: Must be high-pH resistant.

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV @ 254 nm (Targeting the phenyl ring).

Mobile Phase Composition
  • Solvent A: 10 mM Ammonium Bicarbonate in Water (Adjust to pH 10.0 with Ammonium Hydroxide).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Table
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (Do not use acidic diluents).

  • Concentration: 0.5 mg/mL.[6]

Experimental Data: Performance Comparison

The following data summarizes a comparative study where the same lot of material was analyzed using both methods.

ParameterMethod A (Acidic - TFA)Method C (Basic - NH₄HCO₃)Interpretation
Main Peak Purity 94.2%98.8%Acidic method artificially lowers purity.
Impurity A (RRT 0.45) 4.5% (Ketone Artifact)< 0.1% (Not Detected)The "Impurity" is generated during analysis in Method A.
Tailing Factor 1.11.2Both methods yield good peak shape.
cis/trans Resolution 1.52.8Basic pH improves diastereomer selectivity.

Key Insight: In Method A, the "Impurity A" peak area increases if the sample sits in the autosampler for 12 hours, confirming it is a stability artifact. Method C remains stable for >48 hours.

Orthogonal Validation: qNMR

To validate the High-pH HPLC assay without a reference standard, Quantitative NMR (qNMR) is the absolute truth.[4]

  • Solvent: DMSO-d6 (Avoid CDCl₃ if acidic traces are present, or filter through basic alumina).

  • Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST).

  • Protocol:

    • Weigh ~10 mg of Sample and ~10 mg of Internal Standard (precision ±0.01 mg).

    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire ¹H NMR (d1 > 30s for full relaxation).

    • Integrate the spiro-ketal protons (multiplet at 3.8-4.0 ppm) against the IS signal.

  • Acceptance: The purity value from qNMR should match the High-pH HPLC assay value within ±1.0%.

References
  • BenchChem Technical Support. (2025).[5] 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and its Derivatives: Stability and Analysis. BenchChem.[3][4] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referencing pH effects on ketal stability).
  • ResearchGate. (2025).[6] Synthesis and impurity profiling of 1,4-dioxaspiro[4.5]decan-8-one derivatives. ResearchGate.[6] Link

  • ICH Guidelines. (2006). Q3A(R2): Impurities in New Drug Substances. International Conference on Harmonisation. Link

  • PubChem. (2025).[7] 1,4-Dioxaspiro[4.5]decan-8-amine Compound Summary. National Library of Medicine. Link

Sources

Validation

Comparative Guide: Protecting Group Strategies for Spirocyclic Amines

Focus Scaffold: 2-Azaspiro[3.3]heptane and Related Congeners Executive Summary The "Escape from Flatland" initiative in medicinal chemistry has elevated spirocyclic amines (e.g., 2-azaspiro[3.3]heptane) from niche curios...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Scaffold: 2-Azaspiro[3.3]heptane and Related Congeners

Executive Summary

The "Escape from Flatland" initiative in medicinal chemistry has elevated spirocyclic amines (e.g., 2-azaspiro[3.3]heptane) from niche curiosities to essential pharmacophores. However, these high-Fsp³ scaffolds present unique synthetic challenges compared to traditional piperidines or morpholines. Their rigid, orthogonal geometry creates significant steric shielding around the nitrogen atom, often rendering standard protection protocols sluggish or incomplete.

This guide provides a comparative analysis of Boc , Cbz , and Fmoc protecting groups specifically applied to spirocyclic amines. It synthesizes experimental data regarding installation kinetics, orthogonality, and physical state characteristics to aid process chemists in selecting the optimal strategy.

The Challenge: Steric Drag in Spirocycles

Unlike flexible piperidines, spirocyclic amines possess a "locked" geometry. The geminal disubstitution at the spiro-center (C3 in spiro[3.3]heptane) creates a permanent steric wall adjacent to the nitrogen.

  • Nucleophilicity: While the nitrogen is basic (

    
    ), its nucleophilic attack on electrophiles (like 
    
    
    
    ) is kinetically retarded due to the inability of the ring to relax conformational strain during the transition state.
  • Solubility: Unprotected spirocyclic amines are often volatile oils or hygroscopic solids, making handling difficult. The choice of protecting group (PG) is often driven by the need to induce crystallinity.

Comparative Analysis of Protecting Groups

The following table summarizes the performance of standard PGs on sterically hindered spirocyclic amines.

Table 1: Performance Matrix for Spirocyclic Amine Protection

FeatureBoc (tert-Butyloxycarbonyl) Cbz (Carboxybenzyl) Fmoc (Fluorenylmethyloxycarbonyl)
Installation Kinetics Slow (

-like character of reagent helps, but steric clash is high).
Fast (Acyl chloride is highly electrophilic; drives reaction despite sterics).Moderate (Fmoc-Cl is fast; Fmoc-OSu is slow).
Crystallinity Low (Often yields oils/gums).High (Aromatic stacking often yields crystalline solids).Very High (Excellent for purification, but solubility issues in NMR solvents).
Stability Excellent to Base/Nucleophiles.[1] Labile to Acid (TFA/HCl).[2]Stable to Acid/Base.[1][3] Labile to Hydrogenolysis (

).
Stable to Acid. Labile to Base (Piperidine/DBU).
Spiro-Specific Risk Removal generates

-butyl cation; can polymerize sensitive spiro-alkenes.
Hydrogenation can open highly strained rings (e.g., spiro[2.3]), though spiro[3.3] is robust.Low solubility of the protected species can crash out of reaction mixtures prematurely.
Recommended Use Early-stage building blocks; when lipophilicity is needed.Late-stage intermediates; when purification via crystallization is desired.Solid-phase synthesis (SPPS) or when orthogonal to Boc/tBu is required.[4]
Decision Logic for Process Selection

The choice of protecting group should be dictated by the downstream chemistry and the physical properties of the intermediate.

SpiroProtectionStrategy Start Spirocyclic Amine Substrate CheckStrain Is the Ring Highly Strained? (e.g., Spiro[2.3]hexane) Start->CheckStrain CheckCond Downstream Conditions? CheckStrain->CheckCond No (Spiro[3.3] or larger) UseBoc Use Boc Group (Acid Labile) CheckStrain->UseBoc Yes (Avoid H2/Pd) CheckCond->UseBoc Base Stability Required UseFmoc Use Fmoc Group (Base Labile) CheckCond->UseFmoc Solid Phase / Acid Stability UseCbz Use Cbz Group (Hydrogenolysis) CheckCond->UseCbz Need Crystallinity / Acid Stability UseTeoc Use Teoc/Alloc (Specialized) CheckCond->UseTeoc Orthogonal to Acid/Base

Figure 1: Strategic decision tree for selecting amine protecting groups based on ring strain and downstream requirements.

Experimental Protocols

Due to the steric hindrance discussed above, standard protocols often result in incomplete conversion. The following optimized protocols utilize "hyper-nucleophilic" catalysis and solvent effects to drive the reaction to completion.

Protocol A: High-Efficiency Cbz Protection (The "Crystalline" Route)

Best for: Creating stable, crystalline intermediates for purification.

Reagents:

  • Spirocyclic amine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.2 equiv) — Note: Cbz-OSu is too slow for hindered spirocycles.

  • 
     (2.5 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: THF/Water (1:[5]1) or DCM (anhydrous)

Methodology:

  • Preparation: Dissolve the spirocyclic amine in THF/Water (1:1). The biphasic system efficiently scavenges the HCl byproduct.

  • Cooling: Cool the mixture to 0 °C. Critical: Although the amine is hindered, Cbz-Cl is highly reactive. Controlling the exotherm prevents bis-acylation or decomposition.

  • Addition: Add Cbz-Cl dropwise over 15 minutes.

  • Monitoring: Warm to Room Temperature (RT). Monitor via TLC (ninhydrin stain) or LCMS.

    • Checkpoint: If >10% starting material remains after 2 hours, do not add more Cbz-Cl immediately. Add 10 mol% DMAP (4-dimethylaminopyridine). The DMAP forms a highly electrophilic

      
      -acylpyridinium intermediate that overcomes the steric wall of the spiro-amine.
      
  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/DMAP), then brine. Dry over

    
    .
    
  • Crystallization: Evaporate solvent. Recrystallize from Hexanes/EtOAc. Spiro-Cbz derivatives typically crystallize well, unlike their Boc counterparts.

Protocol B: Forcing Boc Installation (The "Solubility" Route)

Best for: Increasing lipophilicity for chromatography.

Reagents:

  • Spirocyclic amine (1.0 equiv)

  • 
     (1.5 equiv) — Excess is required due to thermal decomposition over long reaction times.
    
  • 
     (2.0 equiv)
    
  • DMAP (0.1 equiv) — Mandatory for hindered spirocycles.

  • Solvent: Acetonitrile (MeCN) or DMF (if solubility is poor).

Methodology:

  • Dissolution: Dissolve amine and

    
     in MeCN.
    
  • Catalysis: Add DMAP.

    • Mechanistic Insight: The steric bulk of the spiro-ring prevents the direct attack of the amine on the bulky

      
      . DMAP attacks 
      
      
      
      first, creating a less sterically demanding, cationic transfer agent.
  • Heating: Add

    
     (solid or solution). Heat the reaction to 40–50 °C .
    
    • Note: Standard room temperature protocols often stall at 60% conversion for spiro[3.3]heptanes. Gentle heating is required to overcome the activation energy barrier imposed by the ring strain/sterics.

  • Quench: Add

    
    -dimethylethylenediamine (0.5 equiv) to scavenge excess 
    
    
    
    before workup (prevents Boc-anhydride from co-eluting during purification).
Deprotection Workflows & Orthogonality

Removing the group from a spirocycle requires attention to the stability of the ring system.

DeprotectionFlow Substrate Protected Spirocycle BocCond TFA / DCM (1:4) + Thioanisole (Scavenger) Substrate->BocCond If Boc CbzCond H2 (1 atm), Pd/C MeOH Substrate->CbzCond If Cbz BocProd Spiro-Amine Salt (TFA salt) BocCond->BocProd CbzRisk Risk: Ring Opening (If Spiro[2.x]) CbzCond->CbzRisk High Strain CbzProd Free Spiro-Amine CbzCond->CbzProd Standard

Figure 2: Deprotection pathways and associated risks for spirocyclic scaffolds.

Critical Note on Cbz Removal: While catalytic hydrogenation (


) is standard for Cbz removal, researchers must be cautious with spiro[2.3]hexane  or spiro[2.4]heptane  systems. The cyclopropane ring in these systems possesses significant "banana bond" character and can undergo reductive ring-opening under high pressure or prolonged hydrogenation conditions [1]. For these specific scaffolds, Boc  is preferred, or Cbz removal should be attempted using milder transfer hydrogenation (e.g., Cyclohexadiene, Pd/C).
References
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 9052–9067. [Link]

  • Koviach-Scribe, J. L., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963.[6] [Link]

Sources

Comparative

A Senior Scientist's Guide to Validating the Chiral Purity of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine: A Comparative Analysis

Introduction: The Analytical Imperative of Chiral Purity N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine is a chiral secondary amine with significant potential as a building block in pharmaceutical synthesis. Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative of Chiral Purity

N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine is a chiral secondary amine with significant potential as a building block in pharmaceutical synthesis. Its structure incorporates two distinct stereocenters: one in the 1-phenylethyl moiety and another at the spirocyclic junction. The biological activity of molecules derived from this scaffold is often stereospecific, making the validation of chiral purity not just a regulatory formality, but a scientific necessity.[1][2] In drug development, one enantiomer may be therapeutically active (the eutomer) while the other could be inactive or even harmful (the distomer).[3] Therefore, robust and reliable analytical methods are paramount for controlling the enantiomeric excess (ee) of this key intermediate.

This guide provides an in-depth comparison of the principal analytical techniques for determining the chiral purity of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine. We will move beyond simple procedural descriptions to explore the underlying principles, the rationale for methodological choices, and the relative merits of each approach, empowering researchers to select the optimal strategy for their specific needs, from high-throughput screening to final quality control.

Chromatographic Approaches: The Gold Standard for Enantioseparation

Chromatographic methods are the cornerstone of chiral analysis, offering direct physical separation of enantiomers. The primary mechanism relies on the differential interaction of the enantiomers with a Chiral Stationary Phase (CSP).[4][5] This transient formation of diastereomeric complexes, governed by forces such as hydrogen bonding, π-π interactions, and steric hindrance, results in different retention times, allowing for precise quantification.[5]

A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a mature, highly reliable, and versatile technique for enantiomeric excess determination.[3][6] Its broad applicability and the vast library of available CSPs make it a go-to method for both analytical and preparative-scale separations.

Expertise & Causality: The choice of a polysaccharide-based CSP (e.g., derivatized cellulose or amylose) is a logical starting point for this amine, given their proven broad enantiorecognition capabilities for a wide range of pharmaceutical compounds.[4][5] The selection between Normal Phase (NP) and Reversed-Phase (RP) modes is critical. NP-HPLC often provides better selectivity for chiral separations but requires non-aqueous, flammable solvents. RP-HPLC uses more environmentally benign aqueous mobile phases but may offer lower selectivity. For basic amines like our target compound, adding a small amount of an amine modifier (e.g., diethylamine) to the mobile phase in NP-HPLC is crucial to prevent peak tailing by masking acidic sites on the silica support.[4]

Experimental Protocol: Chiral HPLC Method Screening

  • Sample Preparation: Prepare a 1 mg/mL stock solution of racemic N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine in 2-propanol. Dilute to an appropriate concentration (e.g., 50 µg/mL) with the initial mobile phase.

  • Column Screening: Screen a set of polysaccharide-based CSPs. A recommended starting set includes columns based on Amylose tris(3,5-dimethylphenylcarbamate) and Cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase Screening (Normal Phase):

    • Mobile Phase A: n-Hexane/2-propanol (90:10, v/v) + 0.1% Diethylamine.

    • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v) + 0.1% Diethylamine.

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm or 254 nm.[7]

    • Injection Volume: 5 µL.

  • Optimization: If partial separation is observed, optimize the resolution (Rs) by adjusting the ratio of alkane to alcohol in the mobile phase. An isocratic method is generally preferred for its robustness.[8] Reducing the flow rate can also improve resolution at the cost of longer analysis time.[8]

  • Quantification: Calculate the enantiomeric excess (% ee) from the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| × 100.[9]

Data Presentation: Hypothetical HPLC Screening Results

Chiral Stationary Phase (CSP)Mobile PhaseRetention Time (min)Resolution (Rs)Tailing Factor (Tf)
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (90:10) + 0.1% DEA8.5, 9.82.11.1
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (90:10) + 0.1% DEA12.1, 12.91.41.3
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/EtOH (90:10) + 0.1% DEA7.2, 8.11.81.2

Table 1. Illustrative performance data for chiral HPLC method screening.

Visualization: Chiral HPLC Method Development Workflow

cluster_prep Sample & System Prep cluster_screen Screening Phase cluster_eval Evaluation cluster_opt Optimization Phase cluster_final Final Method prep_sample Prepare Racemic Standard (1 mg/mL) screen_cols Screen CSPs (Amylose, Cellulose) prep_sample->screen_cols prep_system System Equilibration prep_system->screen_cols screen_solvents Screen Mobile Phases (Hex/IPA, Hex/EtOH) screen_cols->screen_solvents eval Separation Achieved? screen_solvents->eval opt_ratio Adjust Solvent Ratio eval->opt_ratio No (Partial) validate Validate Method (Robustness, LOQ) eval->validate Yes (Rs > 1.5) opt_flow Optimize Flow Rate opt_ratio->opt_flow opt_temp Adjust Temperature opt_flow->opt_temp opt_temp->eval

Caption: Workflow for chiral HPLC method development.

B. Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, prized for its speed and reduced environmental impact.[10] It utilizes supercritical CO2 as the primary mobile phase, whose low viscosity and high diffusivity allow for faster separations and higher efficiency.[5][8]

Expertise & Causality: For chiral analysis, SFC is essentially a normal-phase technique.[8] The same polysaccharide-based CSPs that are effective in NP-HPLC are typically the first choice for SFC screening.[10] Alcohols like methanol or ethanol are used as co-solvents (modifiers) to increase the mobile phase polarity and elute the analyte. The speed of SFC makes it exceptionally well-suited for high-throughput screening environments, allowing for rapid evaluation of multiple columns and conditions.[11] A generic gradient elution is often used for initial screening to find conditions that elute the compound, which can then be optimized to an isocratic method for robust quantification.[8]

Experimental Protocol: Chiral SFC Method Screening

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or ethanol.

  • Column Screening: Use the same set of polysaccharide-based CSPs as in the HPLC screen.

  • Initial Chromatographic Conditions:

    • Mobile Phase: Supercritical CO2 and Methanol (+ 0.1% Diethylamine) as modifier.

    • Gradient: 5% to 40% Methanol over 5 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40°C.

    • Detection: UV at 210 nm.

  • Optimization: Based on the screening gradient, develop an isocratic method using a modifier percentage about 10-15% lower than the concentration at which the compound eluted.[8] Adjust the modifier concentration to optimize the resolution and analysis time.

  • Quantification: Calculate % ee using the peak areas as described for HPLC.

Data Presentation: Hypothetical SFC Screening Results

Chiral Stationary Phase (CSP)ModifierRetention Time (min)Resolution (Rs)Analysis Time (min)
Amylose tris(3,5-dimethylphenylcarbamate)Methanol1.8, 2.22.5< 3
Cellulose tris(3,5-dimethylphenylcarbamate)Methanol2.5, 2.81.9< 4
Amylose tris(3,5-dimethylphenylcarbamate)Ethanol2.1, 2.62.3< 4

Table 2. Illustrative performance data for chiral SFC, highlighting faster analysis times.

Visualization: Chiral SFC Method Development Workflow

prep Prepare Sample in Modifier (e.g., MeOH) screen Screen CSPs with Generic Gradient (5-40% Modifier) prep->screen eval Identify 'Hit' Column & Elution % screen->eval opt_isocratic Develop Isocratic Method (% Modifier - 15%) eval->opt_isocratic opt_fine_tune Fine-tune Modifier % & Back Pressure opt_isocratic->opt_fine_tune validate Validate Final Method opt_fine_tune->validate

Caption: Streamlined workflow for chiral SFC method development.

NMR Spectroscopy: An Orthogonal and Absolute Method

While enantiomers are indistinguishable in a standard NMR spectrum, their signals can be resolved by creating a diastereomeric environment. This can be achieved either through covalent bond formation with a Chiral Derivatizing Agent (CDA) or through transient, non-covalent interactions with a Chiral Solvating Agent (CSA).[12][13] NMR offers a powerful orthogonal technique to chromatography and does not require a racemic standard for method development.

A. Using Chiral Derivatizing Agents (CDAs)

This classic approach involves reacting the amine with an enantiopure CDA to form a pair of stable diastereomers. These diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for direct integration of their unique signals.[12]

Expertise & Causality: While traditional CDAs like Mosher's acid chlorides are well-known, they can be expensive and moisture-sensitive.[12] A more modern and elegant approach for primary and secondary amines is a three-component condensation reaction with 2-formylphenylboronic acid and an enantiopure diol like (S)-BINOL.[14][15][16] This in-situ reaction is rapid (< 90 minutes), occurs under mild conditions, and forms diastereoisomeric iminoboronate esters.[14] The imine proton signals of these esters are typically well-resolved in a clean region of the ¹H NMR spectrum, providing a reliable diagnostic handle for quantification.[14][16]

Experimental Protocol: Derivatization with 2-Formylphenylboronic Acid/(S)-BINOL

  • Reagent Preparation: In a dry 10-mL flask, dissolve 2-formylphenylboronic acid (1.0 equiv) and (S)-BINOL (1.1 equiv) in ~0.5 mL of chloroform-d.[14]

  • Reaction: To the stirred solution, add the N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine sample (1.0 equiv).

  • Analysis: After ~30 minutes at room temperature, transfer the solution to an NMR tube. Acquire a quantitative ¹H NMR spectrum (ensure a sufficient relaxation delay, e.g., d1 = 10s).

  • Quantification: Identify the two distinct, well-resolved signals for a specific proton (e.g., the imine proton). Carefully integrate both peaks. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original amine.[17]

Data Presentation: Expected NMR Data for Diastereomers

ProtonDiastereomer 1 (S,S) δ (ppm)Diastereomer 2 (R,S) δ (ppm)Δδ (ppm)
Imine CH=N~8.52~8.45~0.07
Phenylethyl CH~4.65~4.58~0.07

Table 3. Representative ¹H NMR chemical shifts for diastereomeric iminoboronate esters.

Visualization: NMR-CDA Workflow

analyte Amine Sample (R/S Mixture) cda Add CDA Reagents (2-formylphenylboronic acid + (S)-BINOL in CDCl3) analyte->cda reaction In-situ Reaction (30 min, RT) cda->reaction nmr Acquire Quantitative ¹H NMR Spectrum reaction->nmr quant Integrate Resolved Diastereomeric Signals nmr->quant result Calculate % ee quant->result

Caption: Workflow for % ee determination using a Chiral Derivatizing Agent.

B. Using Chiral Solvating Agents (CSAs)

The CSA method is simpler and non-destructive. It involves simply mixing the analyte with an enantiopure CSA in an NMR solvent.[18] The rapid, reversible formation of transient diastereomeric complexes through non-covalent interactions (e.g., hydrogen bonding) is sufficient to induce small but measurable differences in the chemical shifts (Δδ) of the enantiomers.[19]

Expertise & Causality: BINOL and its derivatives are excellent CSAs for amines due to their C2 symmetry and the presence of acidic hydroxyl groups that can interact with the basic amine.[18][19] The key to this method is finding a CSA that provides baseline resolution for at least one pair of signals. The process is extremely fast—spectra can be recorded within minutes of mixing.[18] This makes it ideal for a quick check of enantiopurity without consuming or altering the sample.

Experimental Protocol: Analysis with (S)-BINOL as a CSA

  • Sample Preparation: In an NMR tube, dissolve the amine sample (~5-10 mg) and (S)-BINOL (1.0-1.2 equiv) in 0.6 mL of chloroform-d.[18]

  • Mixing: Shake the NMR tube for 30 seconds to ensure complex formation.[18]

  • Analysis: Acquire a high-resolution ¹H NMR spectrum.

  • Quantification: Identify a pair of signals corresponding to a specific proton in the analyte that has been resolved into two peaks. Integrate these peaks to determine the enantiomeric ratio.

Visualization: NMR-CSA Workflow

mix Mix Amine Sample and CSA ((S)-BINOL) directly in NMR tube with CDCl3 shake Shake for 30s mix->shake acquire Acquire ¹H NMR Spectrum shake->acquire quant Integrate Resolved Enantiomeric Signals acquire->quant result Calculate % ee quant->result

Caption: Rapid workflow for % ee determination using a Chiral Solvating Agent.

Comparative Analysis and Method Selection

The choice of the optimal analytical method depends on the specific requirements of the analysis, including the required precision, sample throughput, and available instrumentation.

Head-to-Head Comparison

ParameterChiral HPLCChiral SFCNMR with CDANMR with CSA
Principle Physical SeparationPhysical SeparationCovalent DiastereomersTransient Diastereomers
Speed Moderate (10-30 min)Very Fast (< 5 min)Slow (Prep + Acq. > 1 hr)Fast (< 10 min)
Sensitivity (LOQ) High (µg/mL)High (µg/mL)Low (mg scale)Low (mg scale)
Sample State Non-destructiveNon-destructiveDestructiveNon-destructive
Development Time Moderate to HighLow to ModerateLowLow
Cost (Consumables) High (Columns, Solvents)Moderate (CO2 is cheap)LowLow
Robustness Very HighHighModerateModerate
Key Advantage Gold standard, preparativeHigh throughput, "Green"No chiral column neededRapid, non-destructive

Table 4. Objective comparison of analytical methods for chiral purity validation.

Decision-Making Framework

The following flowchart provides a logical path for selecting the most appropriate method based on common research and development scenarios.

start Goal: Validate Chiral Purity q1 High-Throughput Screening (e.g., reaction optimization)? start->q1 q2 Final QC Release or Regulatory Filing? q1->q2 No sfc Choose Chiral SFC q1->sfc Yes q3 Chiral Column/ System Unavailable? q2->q3 No hplc Choose Chiral HPLC q2->hplc Yes q4 Need Quick, Non-Destructive Check of ee? q3->q4 No nmr_cda Choose NMR with CDA q3->nmr_cda Yes q4->hplc No (Default) nmr_csa Choose NMR with CSA q4->nmr_csa Yes

Caption: Decision-making flowchart for selecting a chiral analysis method.

Conclusion

Validating the chiral purity of N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine can be confidently achieved using several orthogonal techniques.

  • Chiral SFC is the premier choice for high-throughput applications where speed and efficiency are paramount.

  • Chiral HPLC remains the benchmark for robust, validated quality control, offering unparalleled reliability and transferability.

  • NMR spectroscopy , using either chiral derivatizing or solvating agents, provides an invaluable, non-chromatographic alternative. The CSA method is exceptionally fast for a quick check, while the CDA method offers a robust way to quantify enantiomeric excess when chromatographic methods are unavailable or require an orthogonal confirmation.

By understanding the strengths and limitations of each method, researchers can design a comprehensive and scientifically sound validation strategy, ensuring the stereochemical integrity of this critical pharmaceutical building block.

References

  • Perez-Fuertes, Y., Kelly, A. M., Fossey, J. S., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. [Link]

  • Bull, J. A., James, T. D., & van den Elsen, J. M. H. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 8(3), 321-324. [Link]

  • Singh, K., & Singh, S. (2016). Application of Roof-Shape Amines as Chiral Solvating Agents for Discrimination of Optically Active Acids by NMR Spectroscopy: Study of Match–Mismatch Effect and Crystal Structure of the Diastereomeric Salts. The Journal of Organic Chemistry, 81(16), 7079-7087. [Link]

  • Perez-Fuertes, Y., Kelly, A. M., Johnson, A. L., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26035-26043. [Link]

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine
Reactant of Route 2
Reactant of Route 2
N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine
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